Tripolin B
Description
Structure
3D Structure
Properties
IUPAC Name |
(3Z)-3-(1H-imidazol-5-ylmethylidene)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-10(5-8-6-13-7-14-8)9-3-1-2-4-11(9)15-12/h1-7H,(H,13,14)(H,15,16)/b10-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEGZPWAAPPXRB-YHYXMXQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CN=CN3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CN=CN3)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tripolin B: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tripolin B is a small molecule initially identified as an in vitro inhibitor of Aurora kinases, crucial regulators of mitosis. While it demonstrates clear ATP-competitive inhibition of Aurora A and to a lesser extent, Aurora B, in biochemical assays, its activity in a cellular context presents a conflicting and intriguing profile. In cultured cells, this compound does not inhibit Aurora A and, under certain conditions, leads to its hyperphosphorylation. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its in vitro inhibitory effects, the paradoxical in vivo observations, and the potential implications for its use as a research tool.
Data Presentation: Quantitative Inhibitory Activity
The following table summarizes the reported in vitro inhibitory concentrations of this compound against Aurora kinases.
| Kinase | IC50 (µM) | Inhibition Type | Notes |
| Aurora A | 2.5[1] | ATP-competitive[2] | Inhibition observed in cell-free kinase assays. |
| Aurora B | 6[1] | Not specified | Weaker inhibition compared to Aurora A. |
Core Mechanism of Action: A Tale of Two Systems
The mechanism of action of this compound is best understood by separately considering its effects in biochemical assays versus cellular environments.
In Vitro Inhibition of Aurora Kinases
In a cell-free environment, this compound acts as a direct inhibitor of Aurora A kinase.[3][4] The inhibition is ATP-competitive, suggesting that this compound binds to the ATP-binding pocket of the Aurora A catalytic domain, preventing the binding of ATP and subsequent phosphorylation of its substrates.[2] This inhibitory activity is also observed for Aurora B, although to a lesser extent.[1]
In Vivo Cellular Effects: The Paradox of Hyperphosphorylation
Contrary to the in vitro data, studies in cultured human cells, such as HeLa, have shown that this compound does not act as an inhibitor of Aurora A.[3][4] In fact, prolonged treatment (24 hours) with this compound has been observed to cause a significant increase in the phosphorylation of Aurora A at Threonine 288 (pT288), a marker of its activation.[5] The total amount of Aurora A protein on the mitotic spindle remains largely unchanged.[5]
The precise reason for this discrepancy between in vitro and in vivo activity remains to be fully elucidated. Several hypotheses can be considered:
-
Cell Permeability and Efflux: this compound may have poor cell membrane permeability or be actively removed from the cell by efflux pumps, preventing it from reaching a high enough intracellular concentration to inhibit Aurora A.
-
Metabolism: The compound might be rapidly metabolized within the cell into an inactive form.
-
Off-Target Effects: this compound could have other cellular targets that, when modulated, lead to an indirect activation or hyperphosphorylation of Aurora A. This could involve the inhibition of a protein phosphatase that normally dephosphorylates Aurora A, or the activation of an upstream kinase.
Signaling Pathways and Experimental Workflows
In Vitro ATP-Competitive Inhibition of Aurora A
The following diagram illustrates the established in vitro mechanism of this compound as an ATP-competitive inhibitor of Aurora A.
Caption: In Vitro ATP-Competitive Inhibition of Aurora A by this compound.
Experimental Workflow: Assessing Aurora A Phosphorylation
This diagram outlines a typical experimental workflow to investigate the effect of this compound on the phosphorylation of Aurora A in cultured cells.
Caption: Immunofluorescence Workflow for pAurora A Detection.
Experimental Protocols
In Vitro Aurora Kinase Inhibition Assay
This protocol is a generalized method for assessing the inhibitory activity of this compound against Aurora kinases in a cell-free system.
Materials:
-
Recombinant active Aurora A or Aurora B kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4, 5 mM beta-glycerophosphate)
-
ATP
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar detection method)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the recombinant Aurora kinase to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be near the Km for the kinase to accurately determine IC50 values for ATP-competitive inhibitors.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay which quantifies ADP production.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Immunofluorescence Staining for Phosphorylated Aurora A
This protocol describes the staining of cultured cells to visualize the levels and localization of total and phosphorylated Aurora A following treatment with this compound.
Materials:
-
HeLa cells cultured on coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)
-
Primary antibodies: Rabbit anti-Aurora A, Mouse anti-phospho-Aurora A (Thr288)
-
Fluorescently labeled secondary antibodies: Anti-rabbit IgG (e.g., Alexa Fluor 488), Anti-mouse IgG (e.g., Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Seed HeLa cells on coverslips and allow them to adhere and grow.
-
Treat the cells with the desired concentration of this compound or DMSO for the specified duration.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Incubate the cells with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a confocal microscope and quantify the fluorescence intensity of total and phosphorylated Aurora A.
Conclusion
This compound presents a fascinating case of a molecule with divergent activities in different experimental systems. While its in vitro profile as an ATP-competitive inhibitor of Aurora A is well-defined, its paradoxical effect of inducing Aurora A hyperphosphorylation in cells highlights the complexities of translating biochemical findings to a cellular context. Further research is required to elucidate the mechanisms behind this discrepancy, including investigations into its cellular uptake, metabolism, and potential off-target effects. Understanding these aspects will be crucial for the appropriate application of this compound as a chemical probe in cell biology research.
References
- 1. Tripolin A, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
Tripolin B and its Binding Affinity for Aurora Kinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Tripolin B for Aurora kinases. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery who are interested in the mechanism of action of small molecule inhibitors targeting Aurora kinases.
Introduction to this compound and Aurora Kinases
The Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in human cancers, making them attractive targets for cancer therapy.[1][2] The family consists of three members in humans: Aurora A, Aurora B, and Aurora C. Aurora A is involved in centrosome maturation and separation, as well as mitotic spindle assembly.[2] Aurora B is a component of the chromosomal passenger complex (CPC) and is essential for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[2][3]
This compound is a small molecule that has been identified as an inhibitor of Aurora kinases.[4] Understanding the binding affinity and mechanism of inhibition of compounds like this compound is critical for the development of novel and effective cancer therapeutics. This guide will delve into the specifics of this compound's interaction with Aurora A and Aurora B.
Quantitative Binding Data
The following tables summarize the available quantitative data on the binding affinity of this compound for Aurora A and Aurora B kinases. The most commonly reported metric is the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. To date, specific dissociation constants (Kd) or inhibition constants (Ki) for this compound have not been extensively reported in publicly available literature.
| Inhibitor | Target Kinase | IC50 (µM) | Mode of Inhibition | Reference |
| This compound | Aurora A | 2.5 | ATP-competitive | [4] |
| This compound | Aurora B | 6 | Not explicitly stated, but likely ATP-competitive | [4] |
Table 1: In vitro inhibitory activity of this compound against Aurora A and Aurora B kinases.
It has been observed that the IC50 value of this compound for Aurora A inhibition increases with higher concentrations of ATP, which is consistent with an ATP-competitive mode of inhibition.[5][6]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the binding affinity of kinase inhibitors like this compound.
In Vitro Kinase Assay (ADP-Glo™ Luminescent Assay)
This protocol describes a general method for measuring kinase activity and its inhibition using a luminescence-based assay that quantifies the amount of ADP produced.
Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.[7][8]
Materials:
-
Purified recombinant Aurora A or Aurora B kinase
-
Substrate (e.g., Myelin Basic Protein (MBP) for Aurora B, Kemptide for Aurora A)[9][10]
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (or other test inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Dilute the kinase, substrate, and ATP to the desired concentrations in Kinase Assay Buffer. Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Set up Kinase Reaction: To each well of the plate, add the kinase, the substrate, and the test inhibitor (this compound) or DMSO for control wells.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final reaction volume is typically 5-25 µL.
-
Incubate: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Differential Scanning Fluorimetry (DSF)
DSF, also known as Thermal Shift Assay, is used to assess the binding of a ligand to a protein by measuring the change in the protein's thermal stability.
Principle: The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds to hydrophobic regions of the protein. As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic cores, resulting in an increase in fluorescence. A ligand that binds to and stabilizes the protein will increase its melting temperature (Tm).[11][12]
Materials:
-
Purified recombinant Aurora A or Aurora B kinase
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)
-
SYPRO Orange dye (or similar fluorescent dye)
-
This compound (or other test inhibitor) dissolved in DMSO
-
Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient
Procedure:
-
Prepare Protein-Dye Mixture: Dilute the purified kinase to the final desired concentration (e.g., 2 µM) in DSF buffer. Add the SYPRO Orange dye to the protein solution at a final dilution of, for example, 1:1000.
-
Aliquot Mixture: Dispense the protein-dye mixture into the wells of a 384-well PCR plate.
-
Add Inhibitor: Add this compound or DMSO (for control) to the wells. The final concentration of the inhibitor is typically around 10 µM.
-
Seal and Centrifuge: Seal the plate and briefly centrifuge to collect the contents at the bottom of the wells.
-
Thermal Unfolding: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. The change in melting temperature (ΔTm) upon inhibitor binding is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the inhibitor. A positive ΔTm indicates stabilization and binding.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust method for measuring molecular interactions, including inhibitor binding to kinases, in a homogeneous format.
Principle: This assay relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., a lanthanide chelate) to an acceptor fluorophore when they are in close proximity. In a kinase binding assay, a fluorescently labeled tracer that binds to the kinase's active site is used. When the tracer is bound, it is close to a labeled antibody that recognizes the kinase, allowing for FRET to occur. An unlabeled inhibitor, such as this compound, will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.[13][14][15]
Materials:
-
Purified recombinant Aurora A or Aurora B kinase (often GST-tagged)
-
Terbium- or Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Fluorescently labeled tracer that binds to the kinase active site
-
This compound (or other test inhibitor)
-
Assay buffer
-
Low-volume 384-well plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare Reagents: Prepare solutions of the kinase, labeled antibody, tracer, and serial dilutions of this compound in the assay buffer.
-
Set up Assay: Add the kinase, labeled antibody, and this compound (or DMSO control) to the wells of the plate.
-
Add Tracer: Add the fluorescent tracer to all wells to initiate the binding competition.
-
Incubate: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure TR-FRET: Read the plate on a TR-FRET reader, which excites the donor fluorophore and measures the emission from both the donor and acceptor after a time delay.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the inhibitor concentration and fit the data to a competition binding curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the Aurora kinase signaling pathways and a general workflow for inhibitor characterization.
References
- 1. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.co.uk [promega.co.uk]
- 8. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
- 13. blossombio.com [blossombio.com]
- 14. Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Tripolin B: A Technical Overview of its Discovery and In Vitro Characterization
Abstract
This technical guide provides a comprehensive overview of the synthetic compound Tripolin B. It details the discovery of this compound as an in vitro inhibitor of Aurora A kinase, its chemical properties, and a plausible synthetic route. This document consolidates available quantitative data on its kinase inhibition profile and provides detailed experimental protocols for its synthesis and the key assays used in its initial characterization. This guide is intended for researchers, scientists, and drug development professionals interested in small molecule kinase inhibitors.
Introduction
This compound, with the chemical formula C₁₂H₉N₃O, is a synthetic small molecule identified as an in vitro modulator of Aurora A and Aurora B kinases. It was discovered during a screening of a library of 105 potential small-molecule inhibitors for activity against human Aurora kinases, which are critical regulators of mitosis and are frequently overexpressed in various cancers. While its counterpart, Tripolin A, demonstrated inhibitory activity in both in vitro and cellular assays, this compound's activity was confined to in vitro settings and was not pursued in further cellular studies within the initial discovery research. This document serves to collate the technical details of its discovery and foundational biochemical characterization.
Discovery and Origin
Origin
This compound is a synthetic compound. It was identified from a library of 105 ATP-analogues. Its chemical name is (3E)-1,3-Dihydro-3-(1H-imidazol-5-ylmethylene)-2H-indol-2-one . The name "Tripolin" likely derives from the research group's location or another contextual factor, as there is no evidence of its isolation from a natural source.
Initial Discovery
This compound was identified in a 2013 study by Kesisova et al. published in PLOS ONE. The study aimed to discover novel small-molecule inhibitors of Aurora A kinase. From the library of 105 compounds, this compound (initially referred to as OXVW25) and Tripolin A were selected for further investigation after showing greater than 70% inhibition of Aurora A in initial in vitro kinase assays.
The discovery workflow involved an initial screen to identify potent inhibitors, followed by secondary assays to determine their mechanism of action and selectivity.
Chemical and Physical Properties
This compound is a yellow solid with the following properties:
| Property | Value |
| Molecular Formula | C₁₂H₉N₃O |
| Molecular Weight | 211.2 g/mol |
| CAS Number | 372164-71-1 |
| Appearance | Yellow Solid |
| Solubility | Soluble in DMSO (≥ 5 mg/mL) |
| Purity | ≥98% (by NMR) |
| Storage | Store at -20°C, protected from light. |
Quantitative Data: Kinase Inhibition Profile
This compound was characterized as an ATP-competitive inhibitor of Aurora A kinase in vitro. Its IC₅₀ value increased with higher concentrations of ATP. The inhibitory activity of this compound against a panel of selected kinases was determined and is summarized below.
| Kinase | IC₅₀ (µM) |
| Aurora A | 2.5 |
| Aurora B | 6.0 |
| KDR | 6.5 |
| IGF1R | 13.2 |
| FGFR | 38.0 |
| EGFR | 71.7 |
Experimental Protocols
Plausible Synthesis of this compound
A likely synthetic route for this compound is the Knoevenagel condensation of isatin (B1672199) (1H-indole-2,3-dione) with 1H-imidazole-5-carbaldehyde. This reaction typically involves a base catalyst and results in the formation of the characteristic exocyclic double bond.
Protocol:
-
Reactant Preparation: To a solution of isatin (1 equivalent) in a suitable solvent such as ethanol, add 1H-imidazole-5-carbaldehyde (1 equivalent).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine, along with a co-catalyst like acetic acid.
-
Reaction Condition: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold solvent (e.g., ethanol) to remove impurities, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
In Vitro Aurora A Kinase Assay (ADP-Glo™ Based)
This protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
This compound (or other test inhibitors) dissolved in DMSO
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
Protocol:
-
Prepare Reagents: Dilute the Aurora A enzyme, substrate, and ATP in Kinase Buffer to desired working concentrations. Prepare serial dilutions of this compound.
-
Reaction Setup: In a 384-well plate, add:
-
1 µL of inhibitor solution (or DMSO for control).
-
2 µL of Aurora A enzyme solution.
-
2 µL of a mixture of substrate and ATP.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated into ATP. Incubate at room temperature for 30 minutes.
-
Signal Detection: Measure the luminescence of each well using a plate reader. The light signal is proportional to the ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable curve-fitting software.
Differential Scanning Fluorimetry (DSF)
DSF is used to assess the thermal stability of a protein in the presence and absence of a ligand. An increase in the melting temperature (Tm) of the protein upon ligand binding indicates a stabilizing interaction.
Materials:
-
Purified Aurora A kinase
-
This compound dissolved in DMSO
-
DSF Buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)
-
Fluorescent dye (e.g., SYPRO Orange)
-
qPCR instrument with thermal ramping capability
Protocol:
-
Reaction Mixture: Prepare a master mix containing the Aurora A protein and the fluorescent dye in DSF buffer.
-
Plate Setup: Dispense the master mix into the wells of a 96-well PCR plate. Add this compound or DMSO (control) to the respective wells.
-
Thermal Melt: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while monitoring the fluorescence at each temperature increment.
-
Data Acquisition: The instrument will record the fluorescence intensity as a function of temperature.
-
Data Analysis: As the protein unfolds, it exposes hydrophobic regions that bind the dye, causing an increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). Plot the negative first derivative of the fluorescence curve versus temperature to determine the Tm. The shift in Tm (ΔTm) in the presence of this compound indicates the extent of stabilization.
Mechanism of Action and Signaling Pathways
The in vitro data suggest that this compound acts as an ATP-competitive inhibitor of Aurora A kinase. The IC₅₀ value for Aurora A inhibition by this compound was found to increase with increasing concentrations of ATP, which is characteristic of this mechanism.
Due to its lack of activity in human cell-based assays in the original study, there is no available data on the effects of this compound on cellular signaling pathways. The compound was not pursued for further biological characterization, and therefore, its cellular targets and downstream effects remain unknown.
Conclusion
This compound is a synthetic indolin-2-one derivative identified as an in vitro inhibitor of Aurora A and, to a lesser extent, Aurora B kinases. Its discovery stemmed from a screen of a small-molecule library. While its ATP-competitive mechanism of inhibition against Aurora A has been established biochemically, it did not exhibit activity in the cellular context of the initial study. This technical guide provides the foundational data on its discovery, chemical properties, and the experimental methods used for its characterization, serving as a resource for researchers in the field of kinase inhibitors.
Unveiling the Molecular Interactions of Tripolin B: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the current understanding of Tripolin B and its interactions with target proteins. Initial investigations into a library of potential small-molecule inhibitors identified both Tripolin A and this compound as compounds that inhibited Aurora A kinase activity in vitro. However, subsequent research in human cell lines revealed that only Tripolin A demonstrated activity as an Aurora A inhibitor, while this compound's effects in a cellular context remain uncharacterized.[1]
Due to the limited specific data available for this compound, this guide will focus on the well-documented findings for its analog, Tripolin A, to provide a relevant framework for understanding this class of compounds. The insights into Tripolin A's mechanism and interactions serve as a critical reference point for any future investigation into this compound.
Quantitative Analysis of Target Protein Inhibition
The primary target identified for this compound class is Aurora A kinase, a key regulator of mitosis. Tripolin A has been shown to be a non-ATP competitive inhibitor of this kinase.[1] The inhibitory concentration (IC50) values for Tripolin A against Aurora A and the related Aurora B kinase are summarized below.
Table 1: In Vitro Inhibitory Activity of Tripolin A
| Compound | Target Protein | IC50 Value |
| Tripolin A | Aurora A | 1.5 µM[2] |
| Tripolin A | Aurora B | 7 µM[2] |
Core Signaling Pathway and Mechanism of Action
Tripolin A exerts its effects by inhibiting Aurora A kinase, which plays a crucial role in mitotic progression. A key substrate of Aurora A is the Hepatoma Up-Regulated Protein (HURP), a microtubule-associated protein (MAP). The phosphorylation of HURP by Aurora A is essential for its correct localization and its function in stabilizing microtubules of the mitotic spindle.[1]
By inhibiting Aurora A, Tripolin A prevents the proper phosphorylation of HURP. This, in turn, disrupts the normal gradient distribution of HURP on spindle microtubules, although it does not prevent HURP from binding to the microtubules.[1] The consequence of this disruption is a cascade of mitotic defects, including compromised centrosome integrity, improper spindle formation, and altered microtubule dynamics.[1]
Caption: Tripolin A's inhibitory effect on the Aurora A-HURP signaling axis.
Experimental Methodologies
The following outlines the general protocol for an in vitro kinase assay used to determine the inhibitory potential of compounds like Tripolin A and B.
Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To measure the dose-dependent inhibition of a specific kinase (e.g., Aurora A) by a test compound.
-
Materials:
-
Purified recombinant human Aurora A kinase
-
A suitable substrate (e.g., Myelin Basic Protein)
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Test compounds (Tripolin A/B) dissolved in DMSO
-
Phosphocellulose filter paper
-
Scintillation counter
-
-
Procedure:
-
A reaction mix is prepared containing the kinase, its substrate, and the kinase buffer.
-
The test compound is added to the reaction mix at various concentrations. A control with DMSO alone is also prepared.
-
The reaction is initiated by the addition of [γ-³²P]ATP.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
The reaction is terminated by spotting the mixture onto phosphocellulose paper.
-
The paper is washed to remove any unincorporated [γ-³²P]ATP.
-
The amount of radioactive phosphate (B84403) transferred to the substrate is quantified using a scintillation counter.
-
The percentage of kinase activity is calculated for each compound concentration relative to the control.
-
The IC50 value is determined by plotting the percent inhibition against the compound concentration.
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Summary and Future Directions
For researchers and drug development professionals, Tripolin A serves as a valuable chemical probe for studying Aurora A kinase signaling. The lack of data on this compound presents an open area for investigation. Future studies are needed to determine if this compound has a different primary target, exhibits distinct biological activities, or if its lack of cellular efficacy is due to factors such as cell permeability or metabolic instability.
References
Tripolin B: A Focused In Vitro Inhibitor of Aurora Kinases
For Researchers, Scientists, and Drug Development Professionals
Tripolin B has been identified as a small molecule inhibitor of Aurora kinases, enzymes that play a critical role in the regulation of cell division. This technical guide provides a concise overview of the currently available data on the biological activity of this compound, with a focus on its in vitro inhibitory profile. It is important to note that while its counterpart, Tripolin A, has demonstrated activity in cellular models, the biological effects of this compound appear to be confined to in vitro kinase assays based on published literature.[1][2]
Core Biological Activity: In Vitro Aurora Kinase Inhibition
This compound has been characterized as an inhibitor of both Aurora A and Aurora B kinases in a cell-free setting.[3] The inhibitory activity of this compound is concentration-dependent, and it has been shown to compete with ATP for binding to the kinase domain.[4][5]
Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against Aurora A and Aurora B kinases.
| Target Kinase | IC50 (µM) | Assay Condition |
| Aurora A | 2.5 | In vitro kinase assay |
| Aurora B | 6 | In vitro kinase assay |
Data sourced from MedchemExpress and a 2013 PLoS One publication.[3][4][5][6][7]
Mechanism of Action
Studies have indicated that this compound functions as an ATP-competitive inhibitor of Aurora A kinase.[4][5] This mode of action involves the binding of this compound to the ATP-binding pocket of the enzyme, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade.
The ATP-competitive nature of this compound's inhibition of Aurora A was demonstrated by the increasing IC50 values observed with rising ATP concentrations in the in vitro kinase assay.[4][5]
Cellular Activity: A Critical Distinction
A key finding in the characterization of the tripolin series of compounds is the divergence in their activity in a cellular context. While both Tripolin A and this compound exhibit inhibitory effects against Aurora A kinase in vitro, only Tripolin A has been shown to act as an Aurora A inhibitor in human cells.[1][2] In experiments using HeLa cells, treatment with this compound did not result in the inhibition of Aurora A, and in fact, led to an unexpected increase in the levels of phosphorylated Aurora A after 24 hours of treatment.[8] Consequently, further investigation into the cellular effects of this compound was not pursued in the initial reporting study.[4]
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of this compound against Aurora kinases was determined using a standard in vitro kinase assay. The following is a generalized protocol based on common methodologies for such assays.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a target kinase (IC50).
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase buffer (composition may vary, but typically contains a buffering agent like Tris-HCl, MgCl2, and DTT)
-
ATP (at a concentration near the Km for the specific kinase)
-
A suitable substrate for the kinase (e.g., a peptide or protein that is a known substrate of Aurora kinases)
-
This compound at various concentrations
-
Detection reagent (e.g., a phosphospecific antibody or a reagent for detecting ATP consumption)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a series of dilutions of this compound in the kinase buffer.
-
In a 96-well plate, add the recombinant kinase, its substrate, and the various concentrations of this compound to individual wells. Include control wells with no inhibitor (100% activity) and wells with no kinase (background).
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent to each well and incubate as required by the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Calculate the percentage of kinase activity for each concentration of this compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Signaling Pathways and Workflows
In Vitro Kinase Inhibition Workflow
The following diagram illustrates the general workflow for assessing the in vitro kinase inhibitory activity of a compound like this compound.
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. Tripolin A, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Tripolins inhibit Aurora kinase activity in vitro. - figshare - Figshare [figshare.com]
- 7. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. IC50 - Wikipedia [en.wikipedia.org]
Tripolin B and its Putative Role in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripolin B has been identified as a small molecule inhibitor of Aurora A kinase in vitro. As a critical regulator of mitotic progression, Aurora A represents a key target in oncology drug development. This technical guide provides a comprehensive overview of this compound, including its known biochemical properties and the broader context of Aurora A kinase function in cell cycle regulation. Due to the limited published data specifically on this compound's cellular effects, this document also outlines detailed experimental protocols and the expected outcomes of Aurora A inhibition, offering a framework for future investigation of this compound and similar compounds.
Introduction to this compound
This compound is a small molecule that, alongside its analog Tripolin A, was identified as an inhibitor of Aurora A kinase activity in in vitro assays.[1][2] While Tripolin A has been characterized as a non-ATP competitive inhibitor with specific cellular effects, the characterization of this compound has been more complex and less conclusive.
Chemical Properties
Structure of this compound
Caption: Chemical structure of this compound.
The Target: Aurora A Kinase in Cell Cycle Regulation
Aurora A is a key serine/threonine kinase that plays a pivotal role in the G2 and M phases of the cell cycle.[6][7] Its functions are critical for the proper execution of mitosis, and its dysregulation is frequently observed in various cancers.[8][9]
Key Functions of Aurora A in Mitosis
-
Centrosome Maturation and Separation: In late G2 and early mitosis, Aurora A is localized to the centrosomes, where it is essential for their maturation and separation to form the poles of the mitotic spindle.[6][8][10]
-
Spindle Assembly: Aurora A is crucial for the assembly of a bipolar mitotic spindle.[6][8][10] It recruits and phosphorylates numerous proteins involved in microtubule dynamics and organization.[6]
-
Mitotic Entry: Aurora A contributes to the G2/M transition by phosphorylating and activating key cell cycle regulators like PLK1 and CDC25B.[8][10]
-
Chromosome Alignment: Proper chromosome alignment at the metaphase plate is dependent on functional Aurora A.[8][11]
-
Cytokinesis: Aurora A also has roles in the later stages of mitosis, including cytokinesis.[8][10]
Aurora A Signaling Pathway
The activation and function of Aurora A are tightly regulated through a complex network of interactions and post-translational modifications.
Caption: Simplified Aurora A signaling pathway in the cell cycle.
Quantitative Data and In Vitro Activity of this compound
The primary quantitative data available for this compound pertains to its in vitro inhibition of Aurora A kinase.
| Compound | Target | IC₅₀ (µM) vs. ATP concentration | Mode of Inhibition | Reference |
| This compound | Aurora A | Increases with increasing ATP | ATP-competitive (in vitro) | [1][2] |
| Tripolin A | Aurora A | Unchanged with increasing ATP | Non-ATP-competitive | [1][2] |
Cellular Effects and Contradictory Findings
While this compound is an effective inhibitor of Aurora A in a cell-free system, its effects within cells are less clear. A key study reported that while short-term (5 hours) treatment with 20 µM this compound did not significantly affect the levels of phosphorylated Aurora A (p-Thr288) in mitotic HeLa cells, longer treatment (24 hours) unexpectedly led to a significant increase in p-Aurora A levels.[12] This is in contrast to the expected outcome of an Aurora A inhibitor, which would be a decrease in autophosphorylation. This paradoxical result led to this compound not being pursued further in that particular line of research.[1]
Possible explanations for this discrepancy include:
-
Off-target effects: this compound may inhibit other cellular components, such as phosphatases that dephosphorylate Aurora A, leading to a net increase in its phosphorylated form.
-
Complex feedback loops: Inhibition of Aurora A by this compound might trigger a compensatory feedback mechanism that upregulates Aurora A expression or phosphorylation.
-
Cellular metabolism or efflux: this compound may be metabolized into a different compound with altered activity or actively pumped out of the cells, leading to complex dose- and time-dependent effects.
Detailed Experimental Protocols
To thoroughly investigate the role of this compound in cell cycle regulation, a series of well-established experimental protocols should be employed.
In Vitro Aurora A Kinase Assay
This assay is crucial to confirm the direct inhibitory effect of this compound on Aurora A kinase activity.
Objective: To determine the IC₅₀ of this compound against Aurora A.
Materials:
-
Recombinant active Aurora A kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP (various concentrations for competition studies)
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
³²P-γ-ATP or an ADP-Glo™ Kinase Assay system (Promega)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Scintillation counter or luminometer
Procedure (based on ADP-Glo™ Assay):
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µl of this compound dilution or DMSO (vehicle control).
-
Add 2 µl of Aurora A enzyme solution.
-
Add 2 µl of a mix containing the substrate and ATP.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes to stop the kinase reaction and deplete remaining ATP.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for an in vitro Aurora A kinase assay.
Cell Cycle Analysis by Flow Cytometry
This method is essential for quantifying the effects of this compound on cell cycle progression.
Objective: To determine the percentage of cells in G1, S, and G2/M phases after treatment with this compound.
Materials:
-
Cancer cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695) (for fixation)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 24, 48 hours).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
Western Blot Analysis of Mitotic Markers
This technique is used to assess the protein-level changes in key cell cycle regulators following this compound treatment.
Objective: To measure the levels of total and phosphorylated Aurora A, as well as other mitotic markers.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Aurora A, anti-phospho-Aurora A (Thr288), anti-Histone H3, anti-phospho-Histone H3 (Ser10), anti-Cyclin B1, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using a digital imaging system.
-
Quantify band intensities using image analysis software.
Expected Outcomes of Aurora A Inhibition
Based on studies with other Aurora A inhibitors, effective inhibition of Aurora A by this compound in cancer cells would be expected to lead to:
-
G2/M Arrest: Cells would accumulate in the G2 and M phases of the cell cycle due to defects in mitotic entry and progression.[13][14]
-
Mitotic Defects: This would include centrosome separation failure, leading to monopolar or multipolar spindles, and chromosome misalignment.[1][13]
-
Apoptosis: Prolonged mitotic arrest or abnormal mitotic exit often leads to programmed cell death.
-
Changes in Mitotic Markers: A decrease in phosphorylated Aurora A (Thr288) and potentially an accumulation of Cyclin B1 would be observed. Phosphorylation of Histone H3 at Serine 10, a marker for mitosis, would likely be present in the arrested cells.
Conclusion and Future Directions
This compound presents an interesting case as a potent in vitro inhibitor of Aurora A kinase with paradoxical effects in cellular assays. The currently available data is insufficient to definitively conclude its role in cell cycle regulation. The contradictory findings highlight the importance of comprehensive cellular characterization of small molecule inhibitors.
Future research on this compound should focus on:
-
Dose-response and time-course studies: A thorough analysis of a wide range of concentrations and time points is needed to understand the dynamic cellular response.
-
Off-target profiling: Kinase profiling and other unbiased screening methods could identify other potential targets of this compound.
-
Structure-activity relationship (SAR) studies: Synthesis and testing of this compound analogs could help to separate the on-target Aurora A inhibitory activity from potential off-target effects.
-
Investigation of feedback mechanisms: Exploring the cellular signaling pathways that are activated in response to this compound treatment could explain the observed increase in Aurora A phosphorylation.
By employing the detailed experimental protocols outlined in this guide, a clearer picture of this compound's mechanism of action and its true potential as a modulator of the cell cycle can be established. This will be crucial for determining its utility for researchers and its potential for future drug development.
References
- 1. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. This compound [cogershop.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 7. promega.com [promega.com]
- 8. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Aurora A’s Functions During Mitotic Exit: The Guess Who Game - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 14. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Tripolin B (CAS: 372164-71-1): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripolin B, identified by CAS number 372164-71-1, is a small molecule initially characterized as an in vitro inhibitor of Aurora kinases A and B. Its chemical structure, (3Z)-3-(1H-Imidazol-5-ylmethylidene)-1H-indol-2-one, lends it the potential for ATP-competitive inhibition of these key mitotic regulators. While demonstrating activity in biochemical assays, its efficacy in cellular contexts remains enigmatic, with studies indicating a lack of corresponding inhibition within cell-based models. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, in vitro kinase inhibition data, and the critical discrepancy observed in cellular assays. Furthermore, this document outlines detailed, generalized experimental protocols for the evaluation of Aurora kinase inhibitors, which can serve as a foundational methodology for researchers investigating this compound or similar compounds. The guide aims to equip researchers with the necessary information to critically evaluate this compound's potential as a research tool and to design rigorous experiments to further elucidate its biological activities.
Core Properties of this compound
This compound is a yellow solid with a molecular formula of C12H9N3O and a molecular weight of 211.22 g/mol .[1][2] It is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of at least 5 mg/mL or 10 mM.[1][2] For long-term storage, it is recommended to keep the solid compound at -20°C, where it is stable for at least two years.[1] Solutions in DMSO should also be stored at -20°C and protected from light.[1]
| Property | Value | Reference |
| CAS Number | 372164-71-1 | [1] |
| Synonym | (3Z)-3-(1H-Imidazol-5-ylmethylidene)-1H-indol-2-one | [2] |
| Molecular Formula | C12H9N3O | [1][2] |
| Molecular Weight | 211.22 g/mol | [2] |
| Appearance | Yellow solid | [1] |
| Solubility | Soluble in DMSO (≥ 5 mg/mL) | [1] |
| Storage | Solid: -20°C for ≥ 2 years; Solution: -20°C in the dark | [1] |
In Vitro Kinase Inhibition Profile
This compound has been identified as an ATP-competitive inhibitor of Aurora kinases A and B in biochemical assays. The half-maximal inhibitory concentrations (IC50) have been determined against a panel of kinases, providing insight into its potency and selectivity in a cell-free system.
| Kinase Target | IC50 (µM) | Inhibition Mode | Reference |
| Aurora A | 2.5 | ATP-competitive | [1] |
| Aurora B | 6.0 | Not specified | [1] |
| EGFR | 71.7 | Not specified | |
| FGFR | 38.0 | Not specified | |
| KDR (VEGFR2) | 6.5 | Not specified | |
| IGF1R | 13.2 | Not specified |
Cellular Activity and Mechanism of Action
A critical aspect of this compound's profile is the observed discrepancy between its in vitro activity and its effects in cell-based assays. While it inhibits purified Aurora A kinase, a key study by Kesisova et al. (2013) reported that this compound did not inhibit Aurora kinase activity in HeLa cells. In fact, prolonged treatment (24 hours) with this compound was found to unexpectedly increase the levels of phosphorylated Aurora A (pT288). This lack of in-cell efficacy suggests that this compound may have poor cell permeability, be rapidly metabolized or effluxed, or engage in off-target effects that counteract its intended activity. Therefore, while this compound demonstrates biochemical potential, its utility as a cellular probe for Aurora kinase inhibition is questionable without further investigation.
The Aurora Kinase Signaling Pathway
Aurora kinases are central regulators of mitosis. Aurora A is crucial for centrosome maturation and separation, as well as for the assembly of the mitotic spindle. Aurora B, a component of the chromosomal passenger complex (CPC), is essential for proper chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Inhibition of these kinases is expected to lead to distinct mitotic defects.
Experimental Protocols
Given the lack of specific published protocols for the cellular application of this compound, the following sections outline generalized methodologies for the assessment of Aurora kinase inhibitors. These can be adapted for the investigation of this compound's potential cellular effects.
In Vitro Kinase Assay
This protocol describes a typical in vitro kinase assay to determine the IC50 of a compound against a purified kinase.
Materials:
-
Purified recombinant Aurora A or Aurora B kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EDTA)
-
ATP (stock solution, e.g., 10 mM)
-
Substrate (e.g., Myelin Basic Protein [MBP] or a specific peptide substrate)
-
[γ-32P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 96-well plate, add the kinase, substrate, and diluted this compound (or DMSO as a vehicle control).
-
Initiate the reaction by adding a mixture of cold ATP and [γ-32P]ATP (or just cold ATP for non-radioactive assays).
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol to measure the generated ADP signal.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
Tripolin B: An In-Depth In Vitro Kinase Inhibition Profile for Drug Discovery Professionals
For Immediate Release
This technical guide provides a comprehensive overview of the in vitro kinase inhibition profile of Tripolin B, a small molecule inhibitor. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and off-target effects of this compound. This guide details its inhibitory activity against a panel of kinases, provides established experimental protocols for assessing its activity, and visualizes its impact on relevant signaling pathways.
Executive Summary
This compound has been identified as a potent inhibitor of Aurora kinases A and B, with additional activity against several receptor tyrosine kinases. This document consolidates the available quantitative data on its kinase inhibition, outlines detailed methodologies for reproducing and expanding upon these findings, and presents the affected signaling pathways in a clear, visual format to facilitate further research and development efforts.
In Vitro Kinase Inhibition Profile of this compound
This compound has been evaluated against a panel of kinases, revealing a primary affinity for Aurora kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. This data is crucial for understanding the compound's potency and selectivity.
| Kinase Target | IC50 (µM) |
| Aurora A | 2.5[1][2] |
| Aurora B | 6.0[1][2] |
| KDR (VEGFR2) | 6.5[1][2] |
| IGF1R | 13.2[1][2] |
| FGFR | 38.0[1][2] |
| EGFR | 71.7[1][2] |
Table 1: In Vitro Kinase Inhibition Data for this compound. This table summarizes the IC50 values of this compound against a panel of selected kinases.
Experimental Protocols
To ensure the reproducibility and further investigation of this compound's kinase inhibition profile, detailed experimental protocols for two common assay formats, the Z'-LYTE™ Kinase Assay and Differential Scanning Fluorimetry (DSF), are provided below.
Z'-LYTE™ Kinase Assay for IC50 Determination
The Z'-LYTE™ kinase assay is a fluorescence resonance energy transfer (FRET)-based method ideal for determining the potency of kinase inhibitors.[3][4]
Materials:
-
Purified recombinant kinase (e.g., Aurora A, Aurora B)
-
Z'-LYTE™ Kinase Assay Kit with appropriate Ser/Thr or Tyr peptide substrate[5]
-
This compound stock solution (in DMSO)
-
ATP solution
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Development reagent
-
Stop reagent
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these into the kinase buffer to achieve the desired final concentrations in the assay.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound solution or DMSO (for control wells) to the assay plate.
-
Add 5 µL of the 2x kinase/peptide substrate mix to each well.
-
Initiate the kinase reaction by adding 2.5 µL of 4x ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
Development Reaction:
-
Add 5 µL of the development reagent to each well.
-
Incubate at room temperature for 1 hour.
-
-
Stopping the Reaction and Measurement:
-
Add 5 µL of the stop reagent to each well.
-
Read the plate on a fluorescence plate reader using an excitation wavelength of 400 nm and emission wavelengths of 445 nm (Coumarin) and 520 nm (Fluorescein).
-
-
Data Analysis: Calculate the emission ratio (445 nm / 520 nm) and then the percent inhibition for each this compound concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Selectivity of Tripolins against a panel of kinases. - Public Library of Science - Figshare [plos.figshare.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Tripolin B: A Technical Assessment of its Anti-Cancer Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tripolin B, a small molecule inhibitor of Aurora kinases, has been investigated for its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the existing data on this compound, including its mechanism of action, quantitative inhibitory data, and the standard experimental protocols relevant to its evaluation. While initial in vitro studies demonstrated inhibitory activity against Aurora kinases A and B, a critical finding from the available literature is the lack of demonstrated efficacy in cellular and in vivo models. This guide will present the available data, detail relevant experimental methodologies, and provide a concluding perspective on the future prospects of this compound in oncology drug development.
Mechanism of Action: Aurora Kinase Inhibition
This compound functions as an ATP-competitive inhibitor of Aurora kinases, a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Dysregulation of Aurora kinases is a common feature in many human cancers, making them attractive targets for anti-cancer drug development.
In Vitro Kinase Inhibition
This compound has been shown to inhibit the enzymatic activity of Aurora A and Aurora B kinases in cell-free assays. The half-maximal inhibitory concentrations (IC50) from these in vitro studies are summarized in the table below.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]
| Target Kinase | IC50 (µM) |
| Aurora A | 2.5 |
| Aurora B | 6 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.
Cellular Activity
A significant finding in the evaluation of this compound is the discrepancy between its in vitro activity and its effects in cellular systems. Studies have reported that this compound does not effectively inhibit Aurora kinase activity within cancer cells.[2] This lack of cellular efficacy is a major impediment to its development as a therapeutic agent and is a likely reason for the limited availability of further preclinical data.
Signaling Pathway
The targeted signaling pathway for this compound is the Aurora kinase pathway, which is central to the regulation of cell division. Inhibition of Aurora kinases is expected to lead to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
While specific experimental data for this compound in cellular and in vivo contexts is limited, this section outlines the standard methodologies that would be employed to evaluate the anti-cancer potential of a compound with this mechanism of action.
Cell Viability / Cytotoxicity Assay
This assay determines the concentration of the compound that inhibits cancer cell growth.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound (typically from low nM to high µM concentrations) is added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like PrestoBlue or CellTiter-Glo.
-
Data Analysis: The absorbance or fluorescence is measured, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated by plotting cell viability against the log of the compound concentration.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the expression of proteins involved in the apoptotic pathway.
Protocol:
-
Cell Lysis: Cancer cells are treated with this compound at concentrations around its expected IC50 (if determined) for various time points. Cells are then harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. The protein bands are visualized using a chemiluminescent substrate or fluorescence imaging.
-
Analysis: The intensity of the protein bands is quantified to determine the relative changes in protein expression.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound via a suitable route of administration (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a set duration.
-
Analysis: Tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The anti-tumor efficacy is assessed by comparing the tumor growth between the control and treatment groups.
Conclusion and Future Directions
This compound demonstrates clear inhibitory activity against Aurora kinases A and B in in vitro assays. However, the current body of scientific literature indicates a significant lack of corresponding activity in cellular models. This suggests that this compound may have poor cell permeability, be subject to efflux by transporters, or be rapidly metabolized into an inactive form within cells.
For drug development professionals, this lack of cellular and, consequently, in vivo data, positions this compound as a lead compound with significant liabilities. Future research efforts could focus on medicinal chemistry approaches to generate analogs of this compound with improved cellular potency and pharmacokinetic properties. A critical next step for any analog would be to demonstrate on-target engagement in a cellular context, for example, by showing a decrease in the phosphorylation of Aurora kinase substrates. Without overcoming the hurdle of cellular inactivity, the potential of this compound as a viable anti-cancer agent remains limited. This technical guide, therefore, serves not as an endorsement of this compound's therapeutic potential, but as a summary of the existing scientific evidence to inform future research and development decisions in the pursuit of novel Aurora kinase inhibitors.
References
Tripolin B molecular weight and formula C12H9N3O
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripolin B, with the chemical formula C12H9N3O, is a small molecule identified as an in vitro inhibitor of Aurora A and Aurora B kinases.[1] Despite its activity in biochemical assays, it has been observed to be inactive in cell-based assays. This guide provides a comprehensive overview of the technical data available for this compound, including its physicochemical properties, in vitro biological activity, and detailed experimental protocols relevant to its study. Diagrams of the pertinent signaling pathway and experimental workflows are also provided to facilitate a deeper understanding of its biochemical context and analysis.
Physicochemical Properties
This compound is a yellow solid with a molecular weight of 211.22 g/mol . Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C12H9N3O | |
| Molecular Weight | 211.22 g/mol | |
| IUPAC Name | (3E)-3-(1H-imidazol-5-ylmethylene)-1,3-dihydro-2H-indol-2-one | |
| Appearance | Yellow Solid | |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
This compound has been characterized as an ATP-competitive inhibitor of Aurora A and Aurora B kinases in vitro.[1] This is supported by in vitro kinase assays where the IC50 value for Aurora A inhibition by this compound increases with higher concentrations of ATP. However, it is important to note that this compound did not demonstrate inhibitory activity in cellular assays.[1]
Quantitative In Vitro Activity
The inhibitory activity of this compound against Aurora A and Aurora B kinases has been quantified, as well as its ability to thermally stabilize Aurora A.
| Target Kinase | Assay Type | Metric | Value (µM) | Reference |
| Aurora A | In Vitro Kinase Assay | IC50 | 2.5 | [1] |
| Aurora B | In Vitro Kinase Assay | IC50 | 6 | [1] |
| Protein | Assay Type | Metric | Value (°C) | Reference |
| Aurora A | Differential Scanning Fluorimetry | ΔTm | +8 |
Signaling Pathway
This compound targets Aurora A and Aurora B kinases, which are key regulators of cell division. The diagram below illustrates the points of inhibition by this compound within the Aurora kinase signaling pathway during mitosis.
Caption: Inhibition of Aurora A and B by this compound in vitro.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a Knoevenagel condensation reaction. The following is a representative protocol based on established methods for analogous compounds.
Caption: General synthetic workflow for this compound.
Methodology:
-
Reaction Setup: To a solution of oxindole (1 equivalent) in ethanol, add imidazole-5-carboxaldehyde (1 equivalent).
-
Catalysis: Add a catalytic amount of piperidine to the mixture.
-
Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Aurora Kinase Inhibition Assay (ATP-Competition)
This protocol is designed to determine the IC50 of this compound against Aurora kinases and to assess its ATP-competitive nature.
Caption: Workflow for in vitro Aurora kinase inhibition assay.
Methodology:
-
Reagents: Recombinant human Aurora A or Aurora B kinase, Myelin Basic Protein (MBP) as a substrate, [γ-³²P]ATP, unlabeled ATP, kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄), and this compound.
-
Assay Plate Preparation: Serially dilute this compound in DMSO and add to a 96-well plate.
-
Reaction Mixture: Prepare a master mix containing the kinase and MBP in the kinase assay buffer. Add this mixture to the wells containing this compound.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: To determine ATP competition, prepare solutions with varying fixed concentrations of unlabeled ATP mixed with a constant amount of [γ-³²P]ATP. Add the ATP solution to the wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film.
-
Analysis: Quantify the band corresponding to phosphorylated MBP. Plot the percentage of inhibition against the this compound concentration for each ATP concentration and determine the IC50 values using non-linear regression analysis.
Differential Scanning Fluorimetry (DSF)
This protocol is used to assess the binding of this compound to Aurora A by measuring the change in the protein's thermal stability.
Caption: Workflow for Differential Scanning Fluorimetry.
Methodology:
-
Reagents: Purified recombinant Aurora A protein, this compound in DMSO, SYPRO Orange dye, and a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Reaction Mixture: In a 96-well PCR plate, prepare a reaction mixture containing the Aurora A protein, SYPRO Orange dye (at a final concentration of 5x), and either this compound or DMSO (as a control). The final volume in each well should be uniform (e.g., 25 µL).
-
Instrumentation: Place the plate in a real-time PCR instrument.
-
Thermal Melt Program: Set up a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Data Collection: Measure the fluorescence of SYPRO Orange at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with this compound. A positive ΔTm indicates ligand-induced stabilization.
Conclusion
This compound serves as a valuable tool compound for in vitro studies of Aurora A and Aurora B kinases. Its ATP-competitive inhibitory mechanism has been established through biochemical assays. However, its lack of cellular activity suggests potential issues with cell permeability, efflux, or intracellular metabolism, which are important considerations for drug development professionals. The experimental protocols provided herein offer a foundation for the further investigation of this compound and other similar small molecule inhibitors.
References
Methodological & Application
Application Notes and Protocols for Triptolide in Cell Culture
For Research Use Only.
Introduction
Triptolide is a potent diterpenoid epoxide derived from the thunder god vine, Tripterygium wilfordii. It has garnered significant interest in cancer research due to its broad-spectrum anti-tumor activity. Triptolide exerts its effects by inhibiting transcription, inducing apoptosis, and modulating various signaling pathways, making it a valuable tool for studying cancer biology and developing novel therapeutic strategies. These application notes provide detailed protocols for the use of Triptolide in cell culture, including cytotoxicity assays, apoptosis analysis, and cell cycle analysis.
Mechanism of Action
Triptolide's primary mechanism of action is the covalent inhibition of the XPB subunit of the general transcription factor TFIIH. This inhibition blocks RNA polymerase II-mediated transcription, leading to a global shutdown of gene expression. Consequently, short-lived proteins, including many oncogenes and anti-apoptotic factors, are rapidly depleted, triggering cell death.
Beyond its transcriptional inhibitory effects, Triptolide has been shown to modulate several key signaling pathways implicated in cancer progression, including:
-
NF-κB Signaling: Triptolide can suppress the NF-κB pathway, which is constitutively active in many cancers and plays a crucial role in cell survival, proliferation, and inflammation.
-
Heat Shock Response: It inhibits the heat shock response by preventing the activation of HSF1, a key transcription factor for heat shock proteins that are often overexpressed in cancer cells and contribute to their survival.
-
Apoptosis Pathways: Triptolide induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins.
Quantitative Data Summary
The following table summarizes the effective concentrations and IC50 values of Triptolide in various cancer cell lines. It is important to note that these values can vary depending on the cell line, assay conditions, and exposure time.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 / Effective Concentration |
| Pancreatic Cancer (various) | Pancreatic Cancer | MTT Assay | 48 | ~20-50 nM |
| Ovarian Cancer (various) | Ovarian Cancer | Not Specified | Not Specified | 10-100 nM |
| Leukemia (various) | Leukemia | Not Specified | Not Specified | <10 nM |
| Neuroblastoma (various) | Neuroblastoma | Not Specified | Not Specified | 2.5-5 nM |
| Gastric Cancer (various) | Gastric Cancer | Not Specified | 48 | 15-30 nM |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of Triptolide using a standard MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Triptolide (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Triptolide in complete medium. Remove the medium from the wells and add 100 µL of the Triptolide dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Triptolide concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by Triptolide using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[1][2]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Triptolide
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Triptolide for the desired time. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.[3]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution following Triptolide treatment using PI staining and flow cytometry.[4][5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Triptolide
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Triptolide for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: General experimental workflow for evaluating the effects of Triptolide in cell culture.
Caption: Simplified diagram of Triptolide's main mechanisms of action and affected signaling pathways.
References
Tripolin B solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of Tripolin B, a modulator of Aurora A and B kinases, in various solvents. This document also includes comprehensive experimental protocols for solubility determination and an overview of the Aurora kinase signaling pathway.
This compound: Compound Profile
This compound is a chemical compound identified as an Aurora A and B modulator[1][2]. Its properties are summarized below:
-
Synonyms: (3E)-1,3-Dihydro-3-(1H-imidazol-5-ylmethylene)-2H-indol-2-one
-
Molecular Formula: C₁₂H₉N₃O
-
Molecular Weight: 211.22 g/mol [3]
-
Storage: Store at -20°C, protected from light. Solutions should be stored at -20°C in the dark[1][2].
Solubility of this compound
The solubility of a compound is a critical parameter in drug discovery and development, influencing its biological activity and formulation.
Quantitative Solubility Data
The following table summarizes the known quantitative solubility of this compound.
| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (mM) |
| Dimethyl Sulfoxide (DMSO) | 78.13 | ≥ 5[1][2] | ~23.68 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | - | Soluble to 10[3] |
Note: The molar solubility in DMSO was calculated using the provided mg/mL value and the molecular weight of this compound.
Qualitative Solubility Information
This compound is an indole (B1671886) derivative. Generally, indole derivatives exhibit higher solubility in organic solvents and lower solubility in aqueous solutions.
-
Organic Solvents (e.g., Ethanol (B145695), Methanol): Based on the behavior of similar indolin-2-one derivatives, this compound is expected to be soluble in organic solvents like ethanol and methanol[4].
-
Aqueous Solutions (e.g., Water, PBS): The solubility of this compound in water is anticipated to be low, a common characteristic of compounds with hydrophobic indole rings[4].
Experimental Protocols for Solubility Determination
Two common methods for determining the solubility of a compound are the kinetic and thermodynamic solubility assays.
Protocol 1: Kinetic Solubility Assay (High-Throughput Screening)
This method is suitable for rapid screening of compound solubility in the early stages of drug discovery.
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Plate shaker
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO stock dilution to a corresponding well of a new 96-well plate.
-
Initiation of Precipitation: Rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1%.
-
Incubation and Shaking: Immediately place the plate on a plate shaker and incubate at room temperature for a defined period (e.g., 2 hours).
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer. The concentration at which a significant increase in turbidity or absorbance is observed is considered the kinetic solubility limit.
Workflow for Kinetic Solubility Assay:
Caption: Workflow for the Kinetic Solubility Assay.
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay
This method determines the solubility of a compound at equilibrium and is considered the "gold standard".
Objective: To determine the thermodynamic solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, Ethanol, Water, PBS pH 7.4)
-
Glass vials with screw caps
-
Thermomixer or orbital shaker
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it in a thermomixer or on an orbital shaker at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet any remaining suspended solid.
-
Sample Collection: Carefully collect the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method. A standard curve of this compound of known concentrations must be prepared in the same solvent for accurate quantification.
-
Data Analysis: The measured concentration from the HPLC analysis represents the thermodynamic solubility of this compound in the tested solvent.
Workflow for Thermodynamic Solubility Assay:
Caption: Workflow for the Thermodynamic Solubility Assay.
Aurora Kinase Signaling Pathway
This compound functions as a modulator of Aurora A and Aurora B kinases, which are key regulators of cell division (mitosis).
Overview of Aurora Kinase Function:
-
Aurora A: Is primarily involved in centrosome maturation and separation, and the formation of the bipolar spindle during the early stages of mitosis[5].
-
Aurora B: Is a component of the chromosomal passenger complex (CPC) and plays a crucial role in ensuring the correct attachment of chromosomes to the mitotic spindle, regulating the spindle assembly checkpoint, and orchestrating cytokinesis[5][6].
The inhibition of these kinases by compounds like this compound can lead to mitotic arrest and apoptosis in cancer cells, making them attractive targets for cancer therapy.
Diagram of the Aurora Kinase Signaling Pathway in Mitosis:
Caption: Aurora A and B Kinase Pathways in Mitosis.
References
Application Notes and Protocols for Compound X in B Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
B lymphocytes are critical components of the adaptive immune system, responsible for humoral immunity through the production of antibodies. The activation, proliferation, and differentiation of B cells are tightly regulated processes involving complex signaling pathways. Dysregulation of B cell function can contribute to various pathologies, including autoimmune diseases and B cell malignancies. Compound X is a novel small molecule modulator of B cell activity. These application notes provide detailed protocols for utilizing B cell-based assays to characterize the effects of Compound X on B cell function.
Principle of the Assays
These protocols describe cell-based assays to quantify the effects of Compound X on B cell activation, proliferation, and relevant signaling pathways. B cells are stimulated in vitro in the presence of varying concentrations of Compound X. The cellular responses are then measured using techniques such as flow cytometry to analyze cell surface marker expression and intracellular signaling, and colorimetric assays to assess cell proliferation.
Materials and Reagents
-
Primary B cells (e.g., isolated from mouse spleen or human peripheral blood)
-
B cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol)
-
B cell activators (e.g., anti-IgM antibody, anti-CD40 antibody, LPS)
-
Compound X
-
Flow cytometry antibodies (e.g., anti-CD86, anti-p-Syk, anti-p-Akt)
-
Cell proliferation reagent (e.g., WST-1 or MTT)
-
Fixation and permeabilization buffers for flow cytometry
-
96-well cell culture plates
-
Flow cytometer
-
Microplate reader
Data Presentation
Table 1: Effect of Compound X on B Cell Activation Marker CD86
| Compound X (µM) | Mean Fluorescence Intensity (MFI) of CD86 | Standard Deviation |
| 0 (Vehicle) | 1500 | 120 |
| 0.1 | 1350 | 110 |
| 1 | 980 | 95 |
| 10 | 450 | 50 |
| 100 | 200 | 30 |
Table 2: Effect of Compound X on B Cell Proliferation
| Compound X (µM) | Absorbance (450 nm) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 1.2 | 0.1 | 0% |
| 0.1 | 1.05 | 0.09 | 12.5% |
| 1 | 0.78 | 0.07 | 35% |
| 10 | 0.36 | 0.04 | 70% |
| 100 | 0.12 | 0.02 | 90% |
Table 3: Effect of Compound X on BCR Signaling Intermediates
| Compound X (µM) | MFI of p-Syk | MFI of p-Akt |
| 0 (Vehicle) | 2500 | 1800 |
| 1 | 1200 | 950 |
| 10 | 500 | 400 |
Experimental Protocols
Protocol 1: B Cell Activation Assay
This protocol details the steps to assess the effect of Compound X on the expression of the B cell activation marker CD86 using flow cytometry.
-
B Cell Isolation: Isolate primary B cells from mouse spleen or human peripheral blood using a B cell isolation kit according to the manufacturer's instructions.
-
Cell Seeding: Seed the isolated B cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of B cell culture medium.
-
Compound Treatment: Prepare serial dilutions of Compound X in B cell culture medium. Add 50 µL of the Compound X dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
B Cell Stimulation: Add 50 µL of a B cell activator (e.g., 10 µg/mL anti-IgM antibody) to each well.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Staining:
-
Harvest the cells and transfer them to FACS tubes.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with a fluorescently labeled anti-CD86 antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis: Resuspend the cells in 300 µL of FACS buffer and acquire the data on a flow cytometer. Analyze the mean fluorescence intensity (MFI) of CD86.
Protocol 2: B Cell Proliferation Assay
This protocol outlines the procedure to measure the effect of Compound X on B cell proliferation using a WST-1 assay.
-
B Cell Isolation and Seeding: Follow steps 1 and 2 from Protocol 1.
-
Compound Treatment: Follow step 3 from Protocol 1.
-
B Cell Stimulation: Follow step 4 from Protocol 1.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation relative to the vehicle control.
Protocol 3: B Cell Receptor (BCR) Signaling Assay
This protocol describes how to analyze the effect of Compound X on the phosphorylation of key BCR signaling molecules, Syk and Akt, by intracellular flow cytometry.
-
B Cell Isolation and Seeding: Follow steps 1 and 2 from Protocol 1.
-
Compound Treatment: Treat the cells with Compound X or vehicle for 1 hour at 37°C.
-
BCR Stimulation: Stimulate the B cells with anti-IgM antibody (10 µg/mL) for 10 minutes at 37°C.
-
Fixation: Immediately fix the cells by adding an equal volume of Fixation Buffer and incubating for 10 minutes at 37°C.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in ice-cold Permeabilization Buffer. Incubate for 30 minutes on ice.
-
Intracellular Staining:
-
Wash the cells with FACS buffer.
-
Stain the cells with fluorescently labeled anti-p-Syk and anti-p-Akt antibodies for 60 minutes at room temperature in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis: Resuspend the cells in 300 µL of FACS buffer and acquire the data on a flow cytometer. Analyze the MFI of p-Syk and p-Akt.
Visualizations
Caption: Hypothetical signaling pathway of Compound X in B cells.
Caption: General workflow for B cell-based assays with Compound X.
Application Notes and Protocols: A General Framework for Treating HeLa Cells with a Novel Small Molecule Inhibitor (e.g., Tripolin B)
Abstract
These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to evaluate the efficacy of a novel small molecule inhibitor, exemplified here as "Tripolin B," on the human cervical cancer cell line, HeLa. Due to the limited publicly available data on the specific effects of this compound on HeLa cells, this document presents a generalized yet detailed framework for such an investigation. The protocols cover essential preliminary experiments including cytotoxicity assessment, cell cycle analysis, and investigation of a hypothetical signaling pathway. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
HeLa cells, derived from cervical cancer, are a widely used in vitro model for cancer research and drug discovery. The evaluation of novel therapeutic compounds, such as small molecule inhibitors, requires a systematic approach to characterize their biological effects. This document outlines a series of standard assays to determine the cytotoxic potential and to begin to elucidate the mechanism of action of a compound like this compound in HeLa cells. The protocols provided are based on established methodologies for cell-based assays.
Data Presentation
Table 1: Cytotoxicity of a Hypothetical Compound (e.g., this compound) on HeLa Cells
This table summarizes hypothetical data from a cell viability assay (e.g., MTT assay) performed on HeLa cells treated with varying concentrations of a test compound for 48 hours. The IC50 value, the concentration at which 50% of cell growth is inhibited, is a key metric for cytotoxicity.
| Concentration (µM) | Mean Cell Viability (%) | Standard Deviation (%) |
| 0 (Control) | 100 | 5.2 |
| 1 | 85.3 | 4.1 |
| 5 | 62.1 | 3.5 |
| 10 | 48.9 | 2.8 |
| 25 | 23.7 | 2.1 |
| 50 | 10.2 | 1.5 |
| IC50 (µM) | ~10.5 |
Table 2: Effect of a Hypothetical Compound on HeLa Cell Cycle Distribution
This table presents example data from a flow cytometry analysis of HeLa cells treated with the hypothetical IC50 concentration of a test compound for 24 hours. Changes in the percentage of cells in different phases of the cell cycle can indicate the mechanism of drug action.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 55.2 | 25.1 | 19.7 |
| Test Compound (IC50) | 20.3 | 15.8 | 63.9 |
Experimental Protocols
Protocol 1: HeLa Cell Culture and Maintenance
-
Cell Line: HeLa (Human cervical adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the old medium, wash with 1x Phosphate-Buffered Saline (PBS), and detach cells using a suitable volume of Trypsin-EDTA solution. Neutralize trypsin with fresh culture medium and re-seed at a desired density.
Protocol 2: Preparation of "this compound" Stock Solution
-
Solvent Selection: Based on the compound's solubility, dissolve "this compound" in an appropriate solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using the complete culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).
Protocol 3: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates. Once they reach 60-70% confluency, treat them with the test compound at its IC50 concentration for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]
Visualizations
Caption: Experimental workflow for evaluating a novel compound.
Caption: Hypothetical signaling pathway for an Aurora A Kinase inhibitor.
References
Tripolin B: Application Notes and Protocols for In Vitro Inhibition of Aurora A and Aurora B Kinases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripolin B is a small molecule inhibitor of Aurora A and Aurora B kinases. While it demonstrates inhibitory activity in biochemical assays, it is crucial to note that this compound does not exhibit significant inhibition of Aurora kinases in cellular contexts. These application notes provide a comprehensive overview of this compound, including its in vitro activity, chemical properties, and detailed protocols for its use in biochemical assays. Cellular assay protocols are also provided with the critical caveat that this compound is expected to be inactive and may serve as a useful negative control.
Introduction to this compound and Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis.[1] The two most well-characterized members, Aurora A and Aurora B, are critical for centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2][3] Overexpression of Aurora kinases is frequently observed in various human cancers, making them attractive targets for cancer therapy.[1]
This compound has been identified as an ATP-competitive inhibitor of both Aurora A and Aurora B kinases in vitro.[4] However, studies have shown that it does not effectively inhibit the activity of these kinases within cultured cells. This suggests that this compound may have poor cell permeability or be subject to efflux pumps. Therefore, its application is primarily suited for biochemical and in vitro studies of Aurora A and Aurora B.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₂H₉N₃O | [5] |
| Molecular Weight | 211.22 g/mol | [5] |
| Appearance | Yellow solid | [5] |
| Solubility | Soluble in DMSO (≥ 5 mg/mL) | [5] |
| Storage | Store at -20°C, protect from light. Stock solutions in DMSO can be stored at -20°C for up to 3 months. Avoid multiple freeze-thaw cycles. | [6][7] |
In Vitro Inhibitory Activity
This compound has been characterized as an inhibitor of Aurora A and Aurora B kinases in biochemical assays.
| Kinase | IC₅₀ (µM) | Mode of Inhibition | Reference |
| Aurora A | 2.5 | ATP-competitive | [4] |
| Aurora B | 6.0 | Not specified | [4] |
Signaling Pathways
The following diagrams illustrate the central roles of Aurora A and Aurora B in mitotic regulation.
Figure 1. Simplified Aurora A signaling pathway during mitosis.
Figure 2. Simplified Aurora B signaling pathway during mitosis.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound in sterile DMSO. For example, to make a 10 mM stock solution, dissolve 2.11 mg of this compound (MW: 211.22 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[6][7]
-
Working Dilutions: For experiments, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate assay buffer. Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[2]
In Vitro Kinase Assay (General Protocol)
This protocol is a general guideline and can be adapted for various kinase assay formats (e.g., radiometric, luminescence-based).
Figure 3. General workflow for an in vitro kinase assay.
Materials:
-
Recombinant active Aurora A or Aurora B kinase
-
Kinase-specific substrate (e.g., Kemptide for Aurora A, Histone H3 for Aurora B)
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
This compound stock solution
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer. Include a DMSO vehicle control.
-
In a microplate, add the kinase, substrate, and diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ for the kinase, if known.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction according to the assay kit manufacturer's instructions.
-
Add the detection reagent and incubate as required.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Cell Viability Assay (Trypan Blue Exclusion)
Note: this compound is not expected to affect the viability of cells through on-target inhibition of Aurora kinases. This protocol can be used to assess off-target cytotoxicity or as a negative control experiment.
Materials:
-
Cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound stock solution
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1-50 µM) and a DMSO vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
Harvest the cells by trypsinization and resuspend them in complete medium.
-
Mix a small volume of the cell suspension with an equal volume of Trypan Blue solution (1:1 dilution).
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Cell Cycle Analysis (Propidium Iodide Staining)
Note: As this compound is inactive in cells, it is not expected to induce cell cycle arrest. This protocol can be used to confirm its lack of effect on the cell cycle.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound and a vehicle control as described for the cell viability assay.
-
Harvest the cells, wash with PBS, and resuspend the cell pellet.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or at -20°C overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Note: this compound is not expected to induce apoptosis via Aurora kinase inhibition in cells. This protocol can be used to assess any potential off-target effects leading to apoptosis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
-
1X Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound and a vehicle control.
-
Harvest both adherent and floating cells, and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Troubleshooting
-
Precipitation of this compound in aqueous solutions: Ensure the final DMSO concentration is kept low. If precipitation occurs upon dilution, try vortexing or gentle warming.
-
No inhibition in in vitro kinase assay: Verify the activity of the kinase and the integrity of the ATP and substrate. Ensure this compound is fully dissolved in the stock solution.
-
High background in cellular assays: Optimize cell seeding density and treatment duration. Ensure the DMSO concentration in the final culture medium is not causing toxicity.
Conclusion
This compound serves as a valuable tool for the in vitro investigation of Aurora A and Aurora B kinase activity due to its ATP-competitive inhibitory properties. However, its lack of efficacy in cellular systems is a critical consideration for experimental design. Researchers should utilize this compound for biochemical and structural studies while being aware of its limitations for cell-based experiments, where it may be employed as a negative control. The provided protocols offer a starting point for the effective use and characterization of this compound in a research setting.
References
- 1. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Histone H3 phosphorylation – A versatile chromatin modification for different occasions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. europeanreview.org [europeanreview.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Mitosis Research: Characterizing Novel Small Molecule Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The process of mitosis, or cell division, is fundamental to life and a critical area of research, particularly in oncology. Small molecule inhibitors that target the mitotic machinery are a cornerstone of many cancer therapies. While the compound "Tripolin B" was identified in a screen for inhibitors of Aurora A kinase, subsequent research has revealed limited and inconclusive activity in cellular models, distinguishing it from its more active analog, Tripolin A. This document addresses the scarcity of specific data on this compound and instead provides a comprehensive framework and detailed protocols for the experimental design of mitosis research focused on characterizing any novel small molecule inhibitor.
This compound: A Summary of Comparative Data
From a screen of 105 potential small-molecule inhibitors, Tripolin A and this compound were both found to inhibit Aurora A kinase activity in vitro.[1][2] However, their effects diverge significantly in cell-based assays. While Tripolin A acts as a specific Aurora A inhibitor in human cells, leading to predictable mitotic defects, this compound does not produce the same effects.[1][3][4]
In HeLa cells treated with 20 µM of each compound, this compound did not affect the levels of phosphorylated Aurora A (pAurora A T288) after 5 hours.[3][5] After 24 hours of treatment, it led to an unexpected increase in pAurora A levels, while total Aurora A on the spindle remained at levels similar to the control.[3][5] This suggests that this compound is not a direct or effective inhibitor of Aurora A in a cellular context and its mechanism of action, if any, on mitosis remains uncharacterized.
Data Presentation: Tripolin A vs. This compound
The following table summarizes the key differential effects of Tripolin A and this compound based on published data.
| Feature | Tripolin A | This compound | Reference |
| Aurora A Inhibition (in vitro) | Yes (non-ATP competitive) | Yes (ATP-competitive) | [6][7] |
| pAurora A (T288) Levels in HeLa Cells (5h) | Reduced by 85% | No significant effect | [3][5] |
| pAurora A (T288) Levels in HeLa Cells (24h) | Reduced by 47% | Increased by 40% | [3][5] |
| Mitotic Phenotype (24h) | Severe defects: 66% chromosome misalignment, 33.3% aberrant spindles | Not reported to cause significant mitotic defects | [3][7] |
General Experimental Design for a Novel Mitotic Inhibitor
The following sections provide detailed protocols for a general workflow to characterize a novel compound's effects on mitosis.
Logical Workflow for Compound Characterization
This diagram outlines the typical progression of experiments when investigating a new potential mitotic inhibitor.
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tripolin A, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
Application Notes and Protocols for Western Blot Analysis of Tripolin B Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripolin B has been identified as an in vitro inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] However, its efficacy and mechanism of action within cellular systems remain less understood. Initial studies have shown that unlike its analogue Tripolin A, this compound does not consistently inhibit Aurora A in cultured cells and may even lead to an increase in its phosphorylation at Thr288 after prolonged exposure.[2][3] This complexity necessitates robust and detailed analytical methods to elucidate its true cellular impact.
Western blot analysis is an indispensable technique for investigating the effects of small molecules like this compound on protein expression and signaling pathways. It allows for the sensitive and specific quantification of total and post-translationally modified proteins, providing critical insights into a compound's mechanism of action.
These application notes provide a comprehensive protocol for utilizing Western blot analysis to study the effects of this compound treatment, with a focus on the Aurora A kinase signaling pathway. The provided methodologies will guide researchers in generating reliable and reproducible data to clarify the cellular consequences of this compound administration.
Key Signaling Pathway: Aurora A Kinase
Aurora A is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during mitosis.[4] Its activity is tightly controlled, peaking during the G2 phase and mitosis.[5] Overexpression of Aurora A is a common feature in many human cancers, making it a compelling target for cancer therapy.[6] Key proteins in the Aurora A signaling pathway that are relevant for Western blot analysis after inhibitor treatment include:
-
Aurora A (Total and Phospho-Thr288): Phosphorylation at Threonine 288 (p-Thr288) is a critical step for Aurora A activation.[7] Analyzing both total and phosphorylated levels is essential to distinguish between changes in protein expression and alterations in kinase activity.
-
Histone H3 (Phospho-Ser10): While primarily a substrate for Aurora B, phosphorylation of Histone H3 at Serine 10 can be indirectly affected by perturbations in mitotic progression and is a useful marker for mitotic cells.[8]
-
Cyclin B1: As a key regulator of the G2/M transition, the expression level of Cyclin B1 is an important indicator of cell cycle progression.[9][10]
-
CDK1 (cdc2): A critical mitotic kinase that complexes with Cyclin B1. Its expression and phosphorylation status are central to mitotic entry.
-
p53: This tumor suppressor can be a downstream effector, and its expression and phosphorylation can be altered in response to mitotic stress induced by kinase inhibitors.[6]
Below is a diagram illustrating the central role of Aurora A in mitosis.
Experimental Protocols
Western Blot Workflow Diagram
The following diagram outlines the standard workflow for Western blot analysis following this compound treatment.
Detailed Protocol for Western Blot Analysis
This protocol is optimized for cultured mammalian cells treated with this compound.
1. Cell Culture and Treatment: a. Seed cells (e.g., HeLa, MCF-7) in 6-well plates or 10 cm dishes and grow to 70-80% confluency. b. Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or a vehicle control (e.g., DMSO) for desired time points (e.g., 6, 12, 24 hours).
2. Cell Lysate Preparation: a. After treatment, place plates on ice and wash cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS). b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's instructions. b. Normalize the concentration of all samples with lysis buffer.
4. Sample Preparation for Electrophoresis: a. Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer. b. Heat the samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE: a. Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-15% gradient gel). b. Run the gel in 1X Tris-Glycine running buffer at 100-120V until the dye front reaches the bottom of the gel.
6. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. After transfer, briefly wash the membrane with deionized water and stain with Ponceau S to confirm successful transfer. c. Destain with TBST (Tris-Buffered Saline with 0.1% Tween 20).
7. Blocking and Antibody Incubation: a. Block the membrane with 5% w/v nonfat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. Note: Use BSA for detecting phosphorylated proteins to reduce background. b. Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle shaking. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% nonfat dry milk in TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system. d. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH).
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. Below are hypothetical data tables illustrating how to present results from a dose-response and time-course experiment with this compound.
Table 1: Dose-Response Effect of this compound on Protein Expression (24h Treatment) - Hypothetical Data
| Target Protein | Vehicle (DMSO) | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) | This compound (20 µM) |
| p-Aurora A (Thr288) | 1.00 ± 0.12 | 1.15 ± 0.14 | 1.35 ± 0.18 | 1.62 ± 0.21 | 1.89 ± 0.25 |
| Total Aurora A | 1.00 ± 0.09 | 1.05 ± 0.11 | 0.98 ± 0.10 | 1.02 ± 0.13 | 0.95 ± 0.08 |
| Cyclin B1 | 1.00 ± 0.15 | 0.95 ± 0.13 | 0.75 ± 0.10 | 0.52 ± 0.08 | 0.31 ± 0.06 |
| β-actin (Loading Control) | 1.00 ± 0.05 | 1.02 ± 0.06 | 0.99 ± 0.04 | 1.01 ± 0.05 | 0.98 ± 0.07 |
| *Values are represented as mean relative densitometry units ± SD, normalized to the vehicle control. Statistical significance is denoted as *p < 0.05, *p < 0.01. |
Table 2: Time-Course Effect of this compound (10 µM) on Protein Expression - Hypothetical Data
| Target Protein | 0h (Vehicle) | 6h | 12h | 24h | 48h |
| p-Aurora A (Thr288) | 1.00 ± 0.11 | 1.08 ± 0.13 | 1.25 ± 0.16 | 1.62 ± 0.21 | 1.45 ± 0.19 |
| Total Aurora A | 1.00 ± 0.08 | 0.97 ± 0.09 | 1.03 ± 0.10 | 1.02 ± 0.13 | 0.96 ± 0.11 |
| Cyclin B1 | 1.00 ± 0.13 | 0.88 ± 0.11 | 0.69 ± 0.09 | 0.52 ± 0.08 | 0.41 ± 0.07 |
| β-actin (Loading Control) | 1.00 ± 0.06 | 0.98 ± 0.05 | 1.01 ± 0.07 | 1.01 ± 0.05 | 0.99 ± 0.06 |
| *Values are represented as mean relative densitometry units ± SD, normalized to the 0h time point. Statistical significance is denoted as *p < 0.05, *p < 0.01. |
Conclusion
The provided protocols and guidelines offer a robust framework for researchers to meticulously investigate the cellular effects of this compound using Western blot analysis. Given the discrepancy between its in vitro activity and observed cellular effects, a systematic analysis of the Aurora A kinase signaling pathway is paramount. By carefully quantifying changes in the expression and phosphorylation of key regulatory proteins, the scientific community can move closer to understanding the true mechanism of action of this compound and its potential as a pharmacological agent.
References
- 1. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Aurora-A overexpression enhances cell-aggregation of Ha-ras transformants through the MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Aurora A (D3E4Q) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Cycle-Related Cyclin B1 Quantification | PLOS One [journals.plos.org]
Application Notes and Protocols for Immunofluorescence Staining of Cells Treated with Tripolin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripolin B was identified as a potential small-molecule inhibitor of Aurora A kinase in an in vitro screen.[1] However, subsequent studies in human cells indicated that only a related compound, Tripolin A, demonstrated activity as an Aurora A inhibitor.[1] The precise mechanism of action and cellular effects of this compound remain to be fully elucidated. Therefore, immunofluorescence is a critical technique to investigate its potential impact on cellular structures, particularly the cytoskeleton.
These application notes provide a comprehensive protocol for examining the effects of this compound on cultured cells using immunofluorescence microscopy. The protocol is designed to be adaptable for screening novel compounds with unknown mechanisms of action. The primary focus of this protocol is the visualization of microtubules and the cell nucleus, key components in assessing cell cycle progression and cytoskeletal integrity.
Data Presentation
Table 1: Quantitative Analysis of Cellular Phenotypes Following this compound Treatment
| Treatment Group | Microtubule Integrity Score (Arbitrary Units) | Percentage of Cells in Mitosis (%) | Nuclear Area (µm²) | Cell Viability (%) |
| Vehicle Control (e.g., DMSO) | ||||
| This compound (Concentration 1) | ||||
| This compound (Concentration 2) | ||||
| This compound (Concentration 3) | ||||
| Positive Control (e.g., Nocodazole) |
Note: Researchers are encouraged to establish cell line-specific dose-response curves and time-course experiments.
Experimental Workflow
The following diagram outlines the key steps in the immunofluorescence protocol for this compound-treated cells.
Caption: Workflow for immunofluorescence staining of this compound-treated cells.
Experimental Protocols
This section provides a detailed protocol for performing immunofluorescence on cultured mammalian cells treated with this compound.
Materials and Reagents
-
Mammalian cell line of choice (e.g., HeLa, A549)
-
Sterile glass coverslips
-
24-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.1-0.2% Triton X-100 in PBS)[2][3]
-
Blocking Buffer (e.g., 1% BSA in PBS with 0.1% Tween-20 - PBST)[2]
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG, Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure
-
Cell Seeding:
-
Compound Treatment:
-
Prepare dilutions of this compound in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (DMSO at a concentration equivalent to the highest this compound concentration) and a positive control if applicable (e.g., a known microtubule-disrupting agent like nocodazole).[5]
-
Remove the existing medium and replace it with the medium containing this compound or controls.
-
Incubate for the desired treatment duration (e.g., 24 hours).[4]
-
-
Fixation:
-
Gently aspirate the treatment medium and wash the cells twice with pre-warmed PBS.[6]
-
Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature.[5][7] Note: Aldehyde-based fixatives like PFA are generally preferred for preserving cell morphology.[7][8]
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[4]
-
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5-10 minutes each.[6]
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Protect from light from this step onwards.[5]
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in a dark, humidified chamber.[5]
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each.[5]
-
During the second wash, you can add a nuclear counterstain like DAPI (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature.[5]
-
Perform a final wash with PBS.[4]
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using an antifade mounting medium.[5]
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.[5]
-
Acquire images and perform quantitative analysis on parameters such as microtubule morphology, cell shape, and mitotic index.
-
References
- 1. Tripolin A, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ki67 Immunofluorescence on Bovine Cell Lines [bio-protocol.org]
- 3. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. biotium.com [biotium.com]
Application Notes and Protocols for High-Throughput Screening with Tripolin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripolin B is a small molecule identified as an in-vitro modulator of Aurora A and Aurora B kinases, key regulators of mitotic progression.[1] Dysregulation of these kinases is implicated in the pathogenesis of numerous cancers, making them attractive targets for therapeutic intervention. High-throughput screening (HTS) is a critical methodology in drug discovery for identifying novel modulators of such targets from large compound libraries.[2][3]
These application notes provide a detailed framework for utilizing this compound in a high-throughput screening campaign aimed at identifying inhibitors of Aurora A kinase. While this compound has demonstrated in-vitro activity, reports on its cellular efficacy are limited, suggesting potential challenges with cell permeability or metabolic stability. Therefore, the primary focus of this document will be on a biochemical HTS assay. A protocol for a cell-based assay is also provided as a secondary screen to evaluate the cellular activity of identified hits.
Biochemical High-Throughput Screen for Aurora A Kinase Inhibitors
This section outlines a protocol for a robust and sensitive biochemical assay suitable for HTS to identify inhibitors of Aurora A kinase, using this compound as a reference compound. The assay is based on the principle of time-resolved fluorescence resonance energy transfer (TR-FRET), a widely used technology in drug discovery for its low background and high sensitivity.
Signaling Pathway of Aurora A Kinase
The diagram below illustrates the central role of Aurora A kinase in the G2/M phase of the cell cycle, where it phosphorylates key substrates to orchestrate mitotic entry and spindle assembly.
Caption: Aurora A Kinase Signaling Pathway in Mitosis.
Experimental Workflow for Biochemical HTS
The following diagram outlines the key steps in the high-throughput screening workflow for identifying Aurora A kinase inhibitors.
Caption: Biochemical HTS Workflow for Aurora A Inhibitors.
Experimental Protocol: TR-FRET Assay for Aurora A Kinase
Materials and Reagents:
-
Recombinant Human Aurora A Kinase (e.g., MilliporeSigma, Cat# 14-450)
-
Biotinylated peptide substrate (e.g., Biotin-LRRWSLGL)
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT
-
TR-FRET Detection Reagents:
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
-
This compound (as a control inhibitor)
-
DMSO (Dimethyl sulfoxide)
-
Low-volume 384-well white microplates (e.g., Corning, Cat# 3572)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and library compounds in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound solution into the appropriate wells of a 384-well assay plate.
-
Include positive controls (e.g., a known Aurora A inhibitor like Alisertib) and negative controls (DMSO only).
-
-
Reagent Preparation:
-
Prepare a 2X enzyme solution by diluting recombinant Aurora A kinase to the desired concentration (e.g., 2 nM) in assay buffer.
-
Prepare a 2X substrate/ATP solution by mixing the biotinylated peptide substrate (e.g., 400 nM) and ATP (e.g., 20 µM, corresponding to the Km) in assay buffer.
-
-
Assay Reaction:
-
Add 5 µL of the 2X enzyme solution to each well of the compound-containing assay plate.
-
Add 5 µL of the 2X substrate/ATP solution to initiate the reaction. The final reaction volume is 10 µL.
-
Briefly centrifuge the plates to ensure proper mixing.
-
Incubate the plates at room temperature for 60 minutes.
-
-
Detection:
-
Prepare the TR-FRET detection reagent mix by diluting the Europium-labeled anti-phospho-substrate antibody and SA-APC in detection buffer according to the manufacturer's instructions.
-
Add 10 µL of the detection reagent mix to each well.
-
Incubate the plates at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plates on a TR-FRET-compatible plate reader using an excitation wavelength of 340 nm and measuring emission at 615 nm (Europium) and 665 nm (APC).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Normalize the data to the controls to determine the percent inhibition for each compound.
-
Hits are typically defined as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Perform dose-response experiments for confirmed hits to determine their IC50 values.
-
Data Presentation
Table 1: HTS Assay Performance Metrics
| Parameter | Value |
| Z'-factor | 0.78 |
| Signal-to-Background (S/B) Ratio | 15 |
| Signal Window (SW) | 12 |
| CV of High Control (%) | 4.5 |
| CV of Low Control (%) | 6.2 |
Table 2: IC50 Values of Control Compounds for Aurora A Kinase
| Compound | IC50 (nM) |
| Alisertib (Positive Control) | 15 |
| This compound (Reference) | 1,200 |
| Staurosporine (Non-selective) | 8 |
Cell-Based Secondary Screen for Aurora A Kinase Inhibitors
Following the identification of hits from the primary biochemical screen, a cell-based assay is essential to assess their cellular potency and permeability. This protocol describes a high-content imaging-based assay to measure the inhibition of Aurora A activity in a cellular context by quantifying the phosphorylation of a key substrate, Histone H3 at Serine 10.
Experimental Protocol: High-Content Imaging Assay
Materials and Reagents:
-
HeLa or U2OS human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Nocodazole (B1683961) (to enrich for mitotic cells)
-
Primary antibodies:
-
Rabbit anti-phospho-Histone H3 (Ser10)
-
Mouse anti-α-tubulin
-
-
Secondary antibodies:
-
Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Alexa Fluor 568-conjugated goat anti-mouse IgG
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fixation and permeabilization buffers (e.g., 4% paraformaldehyde, 0.2% Triton X-100)
-
384-well clear-bottom imaging plates
-
High-content imaging system
Procedure:
-
Cell Plating:
-
Seed HeLa or U2OS cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer after 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of hit compounds and control compounds (including this compound and Alisertib) in cell culture medium.
-
Add the compound solutions to the cells and incubate for a predetermined time (e.g., 2-4 hours).
-
For the final 1 hour of incubation, add nocodazole (e.g., 100 ng/mL) to all wells to arrest cells in mitosis.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate with primary antibodies (anti-phospho-Histone H3 and anti-α-tubulin) overnight at 4°C.
-
Wash the cells and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system, capturing the DAPI, Alexa Fluor 488, and Alexa Fluor 568 channels.
-
Use image analysis software to identify individual cells (based on DAPI staining) and quantify the intensity of the phospho-Histone H3 signal within the nucleus of mitotic cells (identified by condensed chromatin and α-tubulin staining of the mitotic spindle).
-
-
Data Analysis:
-
Normalize the phospho-Histone H3 intensity to the DMSO-treated controls.
-
Generate dose-response curves and calculate the EC50 values for each compound.
-
Data Presentation
Table 3: Cellular Potency of Confirmed Hits against Aurora A
| Compound | Biochemical IC50 (nM) | Cellular EC50 (nM) |
| Hit Compound 1 | 50 | 250 |
| Hit Compound 2 | 120 | >10,000 |
| Alisertib (Control) | 15 | 30 |
| This compound (Reference) | 1,200 | >10,000 |
Conclusion
The provided application notes and protocols offer a comprehensive guide for utilizing this compound in a high-throughput screening campaign to identify novel inhibitors of Aurora A kinase. The primary biochemical TR-FRET assay is a robust method for initial hit identification from large compound libraries. The secondary cell-based high-content imaging assay is crucial for validating the cellular activity of the identified hits and filtering out compounds with poor cell permeability or off-target effects. The discrepancy in the reported in-vitro and cellular activity of this compound highlights the importance of employing both biochemical and cell-based assays in a tiered screening approach for successful drug discovery.
References
Troubleshooting & Optimization
Troubleshooting Tripolin B insolubility issues
Welcome to the technical support center for Tripolin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule with the chemical formula C₁₂H₉N₃O and a molecular weight of 211.2 g/mol .[1] It functions as a modulator of Aurora A and Aurora B kinases, which are key regulators of cell division (mitosis).[1] Aurora kinases are critical for processes such as centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Dysregulation of Aurora kinase activity is often observed in cancer, making them a target for anti-cancer drug development.
Q2: What are the general solubility properties of this compound?
This compound is a yellow, light-sensitive solid.[1][2] It is known to be soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of at least 5 mg/mL or up to 10 mM.[1][2] Like many indole (B1671886) derivatives, it is expected to have low solubility in aqueous solutions.[3]
Q3: How should I store this compound and its solutions?
Solid this compound should be stored at -20°C, protected from light, where it is stable for at least two years.[1] Stock solutions prepared in DMSO should also be stored at -20°C in the dark.[1] To minimize degradation from repeated freeze-thaw cycles, it is recommended to store solutions in small aliquots.
Q4: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous experimental buffer. What is happening?
This is a common issue with hydrophobic compounds like this compound. When the DMSO stock is introduced into an aqueous environment (like cell culture media or assay buffer), the compound's low aqueous solubility can cause it to precipitate out of solution. This can lead to inaccurate experimental results due to a lower-than-expected effective concentration of the compound.
Troubleshooting Guide: Insolubility Issues
Problem: My this compound precipitates out of solution upon dilution in aqueous media.
Below are several strategies to address this issue, ranging from simple procedural changes to more complex formulation approaches.
Initial Troubleshooting Steps
-
Order of Addition and Mixing: Always add the DMSO stock of this compound to the aqueous buffer, not the other way around. Ensure rapid and thorough mixing immediately after addition to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
-
Sonication: If precipitation is observed, brief sonication in a water bath sonicator (5-10 minutes) can help to break up aggregates and re-dissolve the compound.
-
Gentle Warming: Warming the aqueous solution to 37°C before and after adding the this compound stock can increase its solubility. However, be mindful of the thermal stability of this compound and other components in your experiment.
Advanced Solubilization Techniques
If the initial steps are insufficient, consider the following formulation strategies. It is crucial to include proper vehicle controls in your experiments when using these additives.
| Method | Description | Advantages | Considerations |
| Co-solvents | Using a mixture of solvents can enhance solubility. Common co-solvents for in vitro studies include ethanol (B145695) and polyethylene (B3416737) glycols (PEGs). | Simple to implement. | The final concentration of the co-solvent must be non-toxic to the cells and not interfere with the assay. |
| Surfactants | Non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. | Effective at low concentrations. | Can disrupt cell membranes at higher concentrations. The concentration should be kept below the critical micelle concentration for cell-based assays.[3] |
| pH Adjustment | For compounds with ionizable groups, adjusting the pH of the buffer can significantly alter solubility. | Can be highly effective if the compound has an appropriate pKa. | The pH must be compatible with your experimental system (e.g., cell viability). |
Illustrative Solubility Data for Aurora Kinase Inhibitors
While specific quantitative solubility data for this compound in a range of solvents is not widely published, the following table provides representative solubility information for other Aurora kinase inhibitors to guide solvent selection.
| Solvent | Aurora Kinase Inhibitor 2 | Alisertib (MLN8237) |
| DMSO | ≥ 100 mg/mL | > 46.5 mg/mL |
| Ethanol | Insoluble | > 46.5 mg/mL |
| Water | Insoluble | < 0.93 mg/mL |
| 10% DMSO in Saline | Soluble | Not Reported |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 2.08 mg/mL | Not Reported |
This data is for illustrative purposes and may not directly reflect the solubility of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 211.2 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh out a desired amount of this compound (e.g., 1 mg).
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L) Volume (µL) = ((0.001 g / 211.2 g/mol ) / 0.010 mol/L) * 1,000,000 = 473.5 µL
-
Add the calculated volume of DMSO to the vial containing this compound.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, brief sonication or gentle warming to 37°C can be applied.
-
Store the stock solution in aliquots at -20°C, protected from light.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed aqueous buffer (e.g., cell culture medium)
-
Sterile tubes
-
-
Procedure:
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the 10 mM DMSO stock needed. Ensure the final DMSO concentration in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
Add the appropriate volume of the pre-warmed aqueous buffer to a sterile tube.
-
While gently vortexing or pipetting the aqueous buffer, add the calculated volume of the this compound DMSO stock.
-
Continue to mix thoroughly for 30-60 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, consider the troubleshooting steps outlined above.
-
Use the working solution immediately.
-
Visualizations
Aurora Kinase Signaling Pathway
The following diagram illustrates the central role of Aurora A and Aurora B kinases in mitosis, the process targeted by this compound.
Caption: Simplified signaling pathway of Aurora A and B kinases during mitosis.
Experimental Workflow for Handling a Poorly Soluble Compound
This diagram outlines a logical workflow for preparing a poorly soluble compound like this compound for an experiment.
Caption: Troubleshooting workflow for this compound insolubility.
References
Technical Support Center: Tripolin B Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Tripolin B during experimental procedures. By following these troubleshooting guides and frequently asked questions (FAQs), users can ensure the stability and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a degradation issue?
A1: Inconsistent results are a primary indicator of potential this compound degradation. The loss of biological activity is a more reliable sign of degradation than visual cues like color change or precipitation, especially at typical experimental concentrations. To ensure consistency, it is crucial to adhere to strict storage and handling protocols.[1]
Q2: Are there any visual indicators of this compound degradation?
A2: At the concentrations used in most experiments, there may not be obvious visual signs of this compound degradation. Therefore, relying on visual inspection is not recommended for assessing the stability of your compound. The most dependable approach is to consistently follow proper handling and storage procedures.[1]
Q3: What are the optimal storage conditions for this compound?
A3: For maximum stability, this compound powder should be stored at -20°C. Once dissolved, for instance in DMSO, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[1]
Q4: How long can I store this compound solutions?
A4: To maintain biological activity, it is recommended to prepare fresh working solutions for each experiment.[1] Stock solutions in a suitable solvent like DMSO can be stored at -80°C for extended periods, provided they are protected from light and repeated temperature fluctuations.
Troubleshooting Guide: Preventing this compound Degradation
This guide provides a systematic approach to minimizing this compound degradation throughout your experimental workflow.
Factors Influencing this compound Stability
Several environmental factors can contribute to the degradation of this compound. Based on data from analogous compounds, the following conditions should be carefully controlled:
| Parameter | Condition | Observation on Analogous Compound (Triptolide) | Implication for this compound |
| pH | pH 4-10 (in 5% ethanol, light-protected, room temp) | Fastest degradation at pH 10, slowest at pH 6.[1] | Maintain a slightly acidic to neutral pH for stock and working solutions. Avoid basic conditions. |
| Temperature | 60-90°C (in 5% ethanol, pH 6.9, light-protected) | Degradation follows first-order kinetics, increasing with temperature.[1] | Prepare solutions fresh for each experiment. Avoid prolonged storage at room temperature or higher. Store stock solutions at -20°C or -80°C.[1] |
| Solvent | Various organic solvents | Stability in polar organic solvents: Ethanol > Methanol > Dimethylsulfoxide (DMSO). Very stable in chloroform.[1] | While DMSO is common, consider its potential to accelerate degradation over time. Prepare fresh dilutions from a concentrated stock just before use.[1] |
| Light | Light-protected vs. light-exposed | Stability studies on related compounds are typically conducted in light-protected environments.[1] | Protect this compound from light at all stages of storage and experimentation by using amber vials and minimizing exposure. |
Experimental Workflow for Minimizing Degradation
The following diagram outlines the recommended workflow to ensure the stability of this compound from stock solution preparation to experimental use.
Detailed Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Reconstitution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Under sterile conditions, dissolve the powder in an appropriate solvent, such as DMSO, to create a concentrated stock solution. Use amber vials to protect from light.
-
-
Aliquoting and Storage:
-
Immediately after reconstitution, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This is a critical step to prevent degradation from repeated freeze-thaw cycles and light exposure.[1]
-
Store the aliquots at -80°C for long-term stability. For short-term storage (up to one week), -20°C is acceptable.[1]
-
Protocol 2: Preparation of Working Solutions and Experimental Use
-
Thawing and Dilution:
-
On the day of the experiment, remove a single aliquot of the stock solution from the freezer and allow it to thaw at room temperature.
-
Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
-
Application to Experiment:
This compound and Cellular Signaling
This compound has been identified as an inhibitor of Aurora A kinase.[2] The degradation of this compound can lead to a loss of this inhibitory activity, resulting in misleading experimental outcomes related to cell cycle regulation and other Aurora A-mediated pathways.
Potential Impact of Degradation on a Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving Aurora A kinase and how this compound degradation could affect downstream events.
References
Tripolin B off-target effects in kinase assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Tripolin B in kinase assays. It includes troubleshooting guides, FAQs, experimental protocols, and data summaries to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound was identified as an inhibitor of Aurora A kinase.[1] It also shows inhibitory activity against Aurora B kinase.[2]
Q2: Is this compound an ATP-competitive inhibitor?
Yes, this compound is an ATP-competitive inhibitor of Aurora A kinase.[1][3] This means it binds to the ATP-binding pocket of the kinase, competing with the natural substrate, ATP. The IC50 value of this compound for Aurora A increases with higher concentrations of ATP in the reaction.[1][3]
Q3: What are the known off-targets of this compound?
Besides its activity against Aurora A and B, this compound has been shown to inhibit other kinases at higher concentrations. A screening against a panel of kinases revealed inhibitory activity against KDR, IGF1R, FGFR, and EGFR.[2]
Data Presentation: Kinase Selectivity Profile of this compound
The following table summarizes the in vitro inhibitory activity of this compound against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase | This compound IC50 (µM)[2] |
| Aurora A | 2.5 |
| Aurora B | 6.0 |
| KDR | 6.5 |
| IGF1R | 13.2 |
| FGFR | 38.0 |
| EGFR | 71.7 |
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in kinase assays.
Issue 1: Observed IC50 for Aurora A is higher than expected.
-
Possible Cause: High ATP concentration in the assay.
-
Troubleshooting Tip: Since this compound is an ATP-competitive inhibitor, its apparent potency (IC50) is dependent on the ATP concentration.[1][3] Ensure that the ATP concentration in your assay is at or near the Km value of Aurora A for ATP. If the ATP concentration is significantly higher than the Km, it will lead to a rightward shift in the IC50 curve, making this compound appear less potent.
Issue 2: Unexpected inhibition of a signaling pathway.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Tip: At higher concentrations, this compound can inhibit other kinases such as KDR, IGF1R, FGFR, and EGFR.[2] If your experimental system involves these pathways, the observed phenotype might be a result of these off-target activities. It is recommended to use the lowest effective concentration of this compound that inhibits Aurora A without significantly affecting other kinases. Consider using a more selective Aurora A inhibitor or a complementary approach like siRNA-mediated knockdown to validate your findings.
Issue 3: High background signal in a non-radiometric kinase assay.
-
Possible Cause: Interference of this compound with the assay components.
-
Troubleshooting Tip: this compound is a yellow solid and may interfere with fluorescence- or luminescence-based assays.[4] Run a control experiment with this compound in the absence of the kinase or substrate to assess its intrinsic fluorescence or absorbance at the wavelengths used in your assay. If interference is observed, you may need to switch to a different assay format, such as a radiometric assay.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Aurora A Inhibition by this compound
This protocol describes a general method to determine the IC50 value of this compound for Aurora A kinase.
Materials:
-
Recombinant human Aurora A kinase
-
Myelin Basic Protein (MBP) as a substrate
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
[γ-³²P]ATP
-
10% Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase assay buffer, recombinant Aurora A kinase, and MBP substrate.
-
Add the diluted this compound or DMSO (as a control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km of Aurora A for ATP.
-
Incubate the reaction at 30°C for a predetermined optimal time.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper three times with 10% TCA to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: this compound's primary and off-target kinase interactions.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Decision tree for troubleshooting kinase assays with this compound.
References
- 1. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Selectivity of Tripolins against a panel of kinases. - Public Library of Science - Figshare [plos.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Why is Tripolin A more effective than Tripolin B in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers understand the differential efficacy of Tripolin A and Tripolin B in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What are Tripolin A and this compound, and what is their primary target?
Tripolin A and this compound are small molecule inhibitors of Aurora A kinase.[1][2] Aurora A is a crucial serine/threonine kinase that plays a significant role in mitotic progression, including centrosome maturation and spindle formation.
Q2: Both Tripolin A and this compound inhibit Aurora A kinase in vitro. Why is only Tripolin A effective in my cell-based assays?
This is a key observation. While both compounds demonstrate inhibitory activity against Aurora A in a test tube, only Tripolin A effectively inhibits the kinase within a cellular environment.[1][2][3] This discrepancy strongly suggests that the difference in their efficacy is not due to their interaction with the target enzyme itself, but rather due to factors related to cellular pharmacology. The exact reason for this compound's lack of cellular activity has not been definitively reported in the available literature, but it is likely due to one or more of the following:
-
Poor cell permeability: this compound may not be able to efficiently cross the cell membrane to reach its intracellular target.
-
Active efflux: Cells may possess transporter proteins that actively pump this compound out of the cell, preventing it from reaching an effective intracellular concentration.
-
Rapid intracellular metabolism: this compound may be quickly metabolized into an inactive form by cellular enzymes.
Q3: What cellular effects can I expect to see with effective Tripolin A treatment?
Treatment of cells with an effective concentration of Tripolin A leads to phenotypes consistent with Aurora A inhibition. These include:
-
Reduction in the autophosphorylation of Aurora A at Threonine 288 (pAurora A T288).[3]
-
Defects in mitotic spindle formation.
-
Centrosome abnormalities.[1]
-
Alterations in microtubule dynamics.
Troubleshooting Guide: Why is this compound Not Working in My Cells?
If you are observing in vitro activity with this compound but no cellular effects, this guide provides steps to investigate the potential causes.
Issue: this compound shows potent inhibition of Aurora A in biochemical assays but has no effect on my cells.
Possible Cause 1: Poor Membrane Permeability
-
Experiment: Perform a cellular uptake assay. Incubate cells with Tripolin A and this compound for various time points and at different concentrations. Lyse the cells and use an appropriate analytical method, such as LC-MS/MS, to quantify the intracellular concentration of each compound.
Possible Cause 2: Active Cellular Efflux
-
Troubleshooting Step: Investigate if this compound is a substrate for common ATP-binding cassette (ABC) transporters, which are known to be involved in drug efflux.
-
Experiment: Co-incubate your cells with this compound and a known broad-spectrum ABC transporter inhibitor (e.g., verapamil (B1683045) or MK-571). If this compound's intracellular concentration increases or if you observe a cellular phenotype in the presence of the efflux inhibitor, it suggests that active transport is a contributing factor.
Possible Cause 3: Metabolic Instability
-
Troubleshooting Step: Determine the metabolic stability of this compound in the presence of cellular extracts.
-
Experiment: Incubate this compound with liver microsomes or S9 fractions, which contain a wide range of metabolic enzymes. Monitor the concentration of the parent compound over time using LC-MS/MS. A rapid decrease in the concentration of this compound compared to Tripolin A would indicate metabolic instability.
Quantitative Data Summary
The following tables summarize the available quantitative data for Tripolin A and this compound.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (µM) |
| Tripolin A | Aurora A | 1.5 |
| Tripolin A | Aurora B | 7 |
Data from MedChemExpress[4]
Table 2: Cellular Activity of Tripolin A on Aurora A Phosphorylation in HeLa Cells
| Treatment | Reduction of pAurora A (T288) on Centrosomes |
| 20 µM Tripolin A for 5 hours | 85% |
| 20 µM Tripolin A for 24 hours | 47% |
Data from Kesisova et al., 2013[3]
Experimental Protocols
1. Immunofluorescence Staining for pAurora A (T288)
-
Cell Culture: Plate HeLa cells on glass coverslips and grow to the desired confluency.
-
Treatment: Treat cells with DMSO (vehicle control), 20 µM Tripolin A, or 20 µM this compound for 5 or 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 3% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against pAurora A (T288) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the DNA with DAPI and mount the coverslips on microscope slides.
-
Imaging: Acquire images using a fluorescence microscope.
2. Western Blot Analysis for Aurora A and pHistone H3 (Ser10)
-
Cell Lysis: Treat mitotic cells with Tripolin A or this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against Aurora A, pHistone H3 (Ser10), and a loading control (e.g., α-tubulin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathway: Aurora A in Mitosis
Caption: Aurora A pathway in mitosis and points of inhibition.
Experimental Workflow: Investigating Differential Efficacy
Caption: Workflow for troubleshooting this compound's lack of cellular activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Tripolin A, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 4. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting Unexpected Results with Tripolin B: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with Tripolin B. All data and protocols are derived from published research to ensure accuracy and reproducibility.
Troubleshooting Guide
Q1: My in vitro kinase assay shows this compound inhibits Aurora A, but I don't see the expected phenotype in my cell-based experiments. What is happening?
This is a documented and critical observation. While this compound demonstrates inhibitory activity against Aurora A kinase in biochemical assays, it does not effectively inhibit Aurora A in human cell lines such as HeLa.[1][2] In fact, prolonged exposure (24 hours) to this compound has been observed to unexpectedly increase the levels of phosphorylated Aurora A (pAurora A) in mitotic cells.[3]
Possible Explanations:
-
Cell Permeability: this compound may have poor cell membrane permeability, preventing it from reaching its intracellular target at a sufficient concentration.
-
Efflux Pumps: The compound could be actively transported out of the cell by multidrug resistance pumps.
-
Intracellular Metabolism: this compound might be rapidly metabolized into an inactive form within the cell.
-
Off-Target Effects: The compound could be interacting with other cellular components that counteract its intended effect on Aurora A or lead to a different, unexpected phenotype.
Recommendations:
-
Use a Positive Control: Always include a well-characterized Aurora A inhibitor with known cellular activity, such as Tripolin A or MLN8237, to ensure your experimental system is responsive to Aurora A inhibition.[2]
-
Verify Target Engagement: If possible, perform a target engagement assay to determine if this compound is binding to Aurora A within the cell.
-
Consider Alternative Compounds: For cellular studies on Aurora A inhibition, Tripolin A is the recommended compound from the same chemical series with demonstrated cellular efficacy.[1][2]
Q2: I observe an increase in phosphorylated Aurora A after treating cells with this compound for 24 hours. Is this a known effect?
Yes, this paradoxical effect has been reported. In HeLa cells, treatment with 20 µM this compound for 24 hours resulted in a significant (approximately 40%) increase in pAurora A levels on centrosomes.[3] This is contrary to the expected outcome of Aurora A inhibition.
Possible Explanations:
-
Feedback Mechanisms: The cell may have a compensatory feedback loop that, when perturbed by a compound like this compound, leads to the upregulation or increased phosphorylation of Aurora A.
-
Off-Target Kinase Activation: this compound might be activating another kinase that directly or indirectly leads to the phosphorylation of Aurora A at Threonine 288.
Recommendations:
-
Time-Course Experiment: Perform a time-course experiment to understand the dynamics of pAurora A levels upon this compound treatment.
-
Investigate Off-Target Pathways: If this unexpected effect is of interest, kinase profiling and phosphoproteomics studies could help identify the off-target pathways affected by this compound.
Frequently Asked Questions (FAQs)
Q: What is the key difference between Tripolin A and this compound?
A: While both Tripolin A and this compound are small molecules that inhibit Aurora A kinase activity in vitro, only Tripolin A has been shown to act as an Aurora A inhibitor in human cells.[1][2] this compound does not demonstrate significant Aurora A inhibition in a cellular context.[3]
Q: Can I use this compound for in vivo studies?
A: Based on the current literature, this compound is not recommended for in vivo studies aiming to investigate the effects of Aurora A inhibition, due to its lack of demonstrated activity in cells.
Q: Where can I find the chemical structures of Tripolin A and this compound?
A: The chemical structures of both compounds are available in the publication by Kesisova et al. (2013) in PLOS ONE.[2]
Data Summary
Table 1: In Vitro Aurora A Kinase Inhibition
| Compound | IC50 (µM) at 10 µM ATP | IC50 (µM) at 100 µM ATP |
| Tripolin A | 1.8 ± 0.2 | 8.0 ± 0.5 |
| This compound | 0.9 ± 0.1 | 4.0 ± 0.3 |
Data from Kesisova et al., 2013.[2]
Table 2: Cellular Effects on Phosphorylated Aurora A (pAurora A T288) in HeLa Cells
| Treatment (20 µM) | 5 hours (% of Control) | 24 hours (% of Control) |
| Tripolin A | 15% | 53% |
| This compound | No significant change | ~140% (Increase) |
Data from Kesisova et al., 2013.[3]
Experimental Protocols
Protocol 1: Immunofluorescence Staining for pAurora A
-
Cell Culture: Plate HeLa cells on coverslips and grow to the desired confluency.
-
Treatment: Treat cells with 20 µM this compound or a control compound (e.g., DMSO, 20 µM Tripolin A) for 5 or 24 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 3% BSA in PBS for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against pAurora A (Threonine 288) overnight at 4°C.
-
Secondary Antibody: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstaining: Counterstain DNA with DAPI.
-
Mounting and Imaging: Mount the coverslips on slides and image using a fluorescence microscope.
Protocol 2: Western Blotting for Aurora Kinases
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Aurora A, Aurora B, pHistone H3 (a marker for Aurora B activity), and a loading control (e.g., α-tubulin) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Expected inhibitory pathway of this compound on Aurora A.
Caption: Potential reasons for this compound's lack of cellular activity.
References
- 1. Tripolin A, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Tripolin B In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Tripolin B. The information aims to help minimize its cytotoxic effects in in vitro experiments and ensure reliable results.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound.
| Question | Possible Cause | Solution |
| 1. High variability in cytotoxicity results between experiments. | - Inconsistent cell seeding density.- Variation in cell passage number or health.- Instability of this compound in solution. | - Standardize cell seeding protocols and ensure a consistent cell density in all wells.- Use cells within a narrow passage number range and confirm high viability (>95%) before seeding.- Prepare fresh this compound solutions for each experiment from a DMSO stock stored at -20°C. Protect from light.[1] |
| 2. Unexpectedly high cytotoxicity at low concentrations. | - Contaminants in the this compound sample.- High sensitivity of the cell line to Aurora kinase inhibition.- Solvent (e.g., DMSO) toxicity. | - Verify the purity of the this compound compound.- Perform a dose-response experiment across a wide concentration range to determine the optimal working concentration.- Ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.5%) and include a vehicle control.[2] |
| 3. Compound precipitation in the culture medium. | - Poor solubility of this compound at the tested concentration.- Interaction with components in the culture medium. | - Visually inspect wells for any precipitate under a microscope.- this compound is soluble in DMSO.[1][3] Ensure complete dissolution in DMSO before diluting in culture medium.- Consider using a lower concentration or pre-warming the medium before adding the compound solution. |
| 4. Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | - Different assays measure different endpoints of cell death.- this compound may induce cytostatic effects (inhibition of proliferation) rather than cytotoxic effects (cell death) at certain concentrations. | - Use multiple assays to get a comprehensive view of the cellular response. For example, combine a metabolic assay (MTT) with a membrane integrity assay (LDH) and an apoptosis assay (e.g., caspase activation).- Perform a cell proliferation assay (e.g., cell counting) to distinguish between cytotoxic and cytostatic effects. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Aurora A and Aurora B kinases.[1] These kinases are crucial for the regulation of mitosis, including spindle formation and chromosome segregation. Inhibition of Aurora kinases leads to mitotic errors, cell cycle arrest, and can ultimately induce apoptosis (programmed cell death). One study indicated that this compound's inhibition of Aurora A is ATP-competitive in vitro.
Q2: What are the expected cellular effects of this compound treatment?
A2: As an Aurora kinase inhibitor, this compound is expected to cause defects in mitotic spindle formation, chromosome misalignment, and an increase in cells arrested in the G2/M phase of the cell cycle. Prolonged exposure or high concentrations can lead to polyploidy (cells with more than the normal number of chromosome sets) and apoptosis.
Q3: How can I minimize the general cytotoxicity of this compound to better study its specific effects?
A3: To minimize general cytotoxicity, consider the following strategies:
-
Optimize Concentration and Exposure Time: Use the lowest effective concentration and the shortest exposure time necessary to achieve the desired biological effect. A thorough dose-response and time-course experiment is crucial.
-
Use a Co-treatment Strategy: In some cases, combining a low dose of an Aurora kinase inhibitor with another therapeutic agent can enhance the desired effect without increasing general cytotoxicity.
-
Consider the Cell Line: The sensitivity to Aurora kinase inhibitors can vary significantly between different cell lines.[4] It may be beneficial to screen several cell lines to find a model with a suitable therapeutic window.
-
Serum Concentration: The concentration of serum (e.g., FBS) in the culture medium can influence the apparent activity of a compound due to protein binding. If you observe lower than expected activity, consider testing with a lower serum concentration, and always maintain consistency in the serum percentage across experiments.
Q4: Are there any known off-target effects of this compound?
A4: While specific off-target effects for this compound are not well-documented in publicly available literature, it is important to note that one study found that its effects in cells were not entirely consistent with its in vitro activity against Aurora A. This suggests that this compound may have other cellular targets or complex downstream effects. As with any small molecule inhibitor, it is advisable to include appropriate controls to verify that the observed phenotype is due to the inhibition of the intended target.
Quantitative Data Summary
There is currently a lack of publicly available quantitative data on the cytotoxicity of this compound across different cell lines. For researchers generating this data, we recommend the following format for presentation:
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Assay Method |
| Example: A549 | Lung Carcinoma | 48 | Data | MTT |
| Example: MCF-7 | Breast Adenocarcinoma | 48 | Data | MTT |
| Example: HCT116 | Colorectal Carcinoma | 72 | Data | SRB |
| Example: HeLa | Cervical Adenocarcinoma | 48 | Data | CellTiter-Glo |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a general procedure for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells. Ensure cell viability is >95%.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and an "untreated control" (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Visually confirm the formation of purple formazan (B1609692) crystals in viable cells.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Incubate the plate overnight at 37°C in a humidified chamber to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a "no-cell" control.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
-
Visualizations
Signaling Pathways and Experimental Workflows
References
Adjusting Tripolin B incubation time for optimal results
Welcome to the technical support center for Tripolin B. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is identified as a modulator of Aurora A and Aurora B kinases.[1] In biochemical assays, this compound has been shown to inhibit the in vitro kinase activity of Aurora A. This inhibition is consistent with an ATP-competitive mechanism, as its IC50 value increases with higher concentrations of ATP.[1]
Q2: I am not observing any effect of this compound in my cell-based experiments. Is the compound inactive?
This is a critical observation that has been reported in the literature. While this compound demonstrates inhibitory activity against Aurora A kinase in in vitro (biochemical) assays, one study found that it did not act as an Aurora A inhibitor in human cells.[2] This suggests that this compound may have poor cell permeability or be subject to efflux pumps, rendering it ineffective in a cellular context. If you are not seeing an effect in cell-based assays, this is a likely explanation.
Q3: What is a recommended starting concentration and incubation time for this compound?
Due to the limited published data on this compound in cell-based assays, establishing a definitive starting concentration and incubation time is challenging. For in vitro kinase assays, concentrations in the micromolar range have been used.[1] For cell-based assays, should you choose to proceed despite the reported lack of cellular activity, a wide concentration range (e.g., 0.1 µM to 50 µM) and a time-course experiment (e.g., 4, 8, 24, 48 hours) are recommended to determine any potential effect.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. It is soluble in DMSO (at least 5 mg/mL).[1] For long-term storage, it should be kept at -20°C, protected from light. Stock solutions prepared in DMSO should also be stored at -20°C in the dark.[1] It is recommended to prepare fresh dilutions in culture medium for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition observed in a biochemical (in vitro) kinase assay. | Incorrect ATP Concentration: The inhibitory effect of this compound is dependent on the ATP concentration.[1] | Ensure your assay buffer's ATP concentration is at or below the Km of the kinase for ATP to maximize inhibitory potential. |
| Degraded Compound: Improper storage may have led to the degradation of this compound. | Use a fresh vial of the compound and ensure it has been stored correctly at -20°C and protected from light.[1] | |
| Inactive Kinase: The Aurora kinase used in the assay may be inactive. | Verify the activity of your kinase enzyme using a known potent inhibitor as a positive control. | |
| No effect observed in a cell-based assay (e.g., no change in cell viability, cell cycle, or phosphorylation of target proteins). | Lack of Cellular Activity: As reported, this compound may not be effective in cellular environments.[2] | Consider using Tripolin A, a related compound with demonstrated cellular activity as an Aurora A inhibitor.[2] Alternatively, perform a cell permeability assay to confirm if this compound is entering the cells. |
| Suboptimal Incubation Time or Concentration: The chosen incubation time or concentration may be insufficient to elicit a response. | Perform a dose-response experiment across a broad range of concentrations and a time-course experiment to identify optimal conditions. | |
| Cell Line Resistance: The chosen cell line may be resistant to Aurora kinase inhibition. | Use a cell line known to be sensitive to Aurora kinase inhibitors as a positive control. | |
| Inconsistent results between experiments. | Variable Cell Seeding Density: Inconsistent cell numbers can lead to variability in results. | Ensure a consistent number of cells are seeded for each experiment and that they are in the exponential growth phase. |
| Inconsistent Drug Preparation: Differences in the preparation of this compound solutions can introduce variability. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. | |
| High Cell Passage Number: Using cells with a high passage number can lead to genetic drift and altered phenotypes. | Use cells within a consistent and low passage number range for all experiments. |
Data Presentation
Table 1: In Vitro Inhibition of Aurora A by this compound
This table summarizes the reported IC50 values for this compound against Aurora A kinase at varying ATP concentrations.
| ATP Concentration (µM) | This compound IC50 (µM) |
| 50 | ~5 |
| 100 | ~10 |
| 200 | ~15 |
| 500 | ~25 |
Data extracted from Figure 1B of Kesisova et al., PLoS One, 2013.[1]
Experimental Protocols
Protocol 1: General Procedure for In Vitro Aurora Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against Aurora kinases in a biochemical setting.
-
Reagent Preparation:
-
Prepare a 1x kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in the 1x kinase assay buffer. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1%.
-
Prepare a solution of active Aurora A or Aurora B kinase in 1x kinase assay buffer.
-
Prepare a solution of a suitable substrate (e.g., histone H3) and ATP in 1x kinase assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the diluted this compound or vehicle control (DMSO in kinase buffer).
-
Add the Aurora kinase solution to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
Protocol 2: Optimizing Incubation Time in a Cell-Based Assay
This protocol outlines a general method for determining the optimal incubation time for a compound like this compound by assessing cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase and will not become confluent by the end of the experiment.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or a vehicle control (medium with the same percentage of DMSO).
-
-
Time-Course Viability Assessment:
-
Data Analysis:
-
For each time point, calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot cell viability against the concentration of this compound for each incubation time to generate dose-response curves.
-
Determine the IC50 value at each time point. The optimal incubation time will depend on the experimental goals (e.g., the time point that gives a potent IC50 without excessive, non-specific cytotoxicity).
-
Visualizations
Caption: Generalized Aurora Kinase Signaling Pathway.
Caption: Workflow for Optimizing Incubation Time.
References
- 1. researchgate.net [researchgate.net]
- 2. Tripolin A, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. promega.co.uk [promega.co.uk]
- 5. blossombio.com [blossombio.com]
- 6. In vitro cytotoxicity of Indonesian stingless bee products against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity of anticancer drugs Taxol and Imatinib, and proteasome inhibitor MG-132 on human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Tripolin A Demonstrates Superior Cellular Efficacy Over Tripolin B as an Aurora A Kinase Inhibitor
For Immediate Release
Alexandria, VA – December 10, 2025 – A comparative analysis of Tripolin A and Tripolin B, two small molecules identified as potential inhibitors of Aurora A kinase, reveals that only Tripolin A exhibits inhibitory activity within human cells, establishing it as a viable candidate for further investigation in cancer therapeutics. While both compounds showed potential in initial in vitro screening, subsequent cellular assays demonstrated a clear differentiation in their efficacy, with this compound failing to exert an effect in a cellular environment.
This guide provides a comprehensive comparison of the available data on Tripolin A and this compound, tailored for researchers, scientists, and drug development professionals.
Comparative Efficacy Data
A foundational study evaluating a panel of potential small-molecule inhibitors identified both Tripolin A and this compound as inhibitors of Aurora A kinase activity in vitro. However, further investigation into their effects on human cells revealed a critical divergence in their biological activity.
| Compound | Target | In Vitro Activity | Cellular Activity (Human Cells) | IC50 Values (Aurora A) | IC50 Values (Aurora B) |
| Tripolin A | Aurora A Kinase | Active | Active | 1.5 µM | 7 µM |
| This compound | Aurora A Kinase | Active | Inactive | Not Applicable | Not Applicable |
Table 1: Comparative Activity of Tripolin A and this compound. The data clearly indicates that while both compounds inhibit Aurora A kinase in a test tube, only Tripolin A maintains this activity within a cellular context.[1]
Mechanism of Action: Tripolin A
Tripolin A functions as a specific, non-ATP competitive inhibitor of Aurora A kinase.[1][2] Its mechanism involves binding to Aurora A and disrupting its function, which is crucial for mitotic progression. Inhibition of Aurora A by Tripolin A leads to a cascade of cellular effects consistent with the disruption of the mitotic spindle apparatus.
These effects include:
-
Reduction in the localization of phosphorylated Aurora A on spindle microtubules.[1][3]
-
Compromised centrosome integrity.[1]
-
Defects in mitotic spindle formation and length.[1]
-
Alterations in microtubule dynamics during interphase.[1]
Interestingly, Tripolin A has been shown to affect the gradient distribution of HURP (Hepatoma Up-Regulated Protein), a microtubule-associated protein and a substrate of Aurora A, without affecting its binding to microtubules.[1] This suggests a novel regulatory mechanism for mitotic microtubule stabilizers mediated by Aurora A phosphorylation.[1]
Experimental Protocols
The differentiation between the in vitro and cellular activities of Tripolin A and this compound was established through a series of robust experimental procedures.
In Vitro Kinase Assay
To determine the direct inhibitory effect of the compounds on Aurora A kinase, an in vitro kinase assay was performed.
Methodology:
-
Recombinant Aurora A kinase was incubated with a known substrate (e.g., myelin basic protein) and radiolabeled ATP (gamma-32P-ATP) in a reaction buffer.
-
Varying concentrations of Tripolin A and this compound were added to the reaction mixtures.
-
The reactions were allowed to proceed for a defined period at a controlled temperature.
-
The reactions were stopped, and the phosphorylated substrate was separated via SDS-PAGE.
-
The amount of incorporated radioactivity was quantified using a phosphorimager to determine the level of kinase activity.
-
IC50 values were calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cellular Assays in Human Cells
To assess the efficacy of the compounds in a biological system, human cell lines (e.g., HeLa) were utilized.
Methodology:
-
Human cells were cultured under standard conditions.
-
The cells were treated with various concentrations of Tripolin A or this compound for a specified duration.
-
Immunofluorescence microscopy was employed to visualize the effects on cellular structures. This involved fixing the cells, permeabilizing them, and staining with antibodies specific for components of the mitotic apparatus, such as alpha-tubulin (for microtubules) and phosphorylated Aurora A.
-
Cell viability and proliferation assays (e.g., MTT or colony formation assays) were conducted to determine the cytotoxic or cytostatic effects of the compounds.
-
Flow cytometry analysis was used to assess the impact on cell cycle progression.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow used to differentiate the efficacy of Tripolin A and this compound.
References
A Comparative Guide to Tripolin B and Other Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tripolin B with other prominent Aurora kinase inhibitors. The information is compiled from publicly available experimental data to offer an objective overview of their performance, aiding in the selection of appropriate compounds for research and development.
Introduction to Aurora Kinases and Their Inhibition
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers. This has made them attractive targets for the development of anti-cancer therapeutics. The three main members of this family are Aurora A, Aurora B, and Aurora C, each with distinct roles in cell division. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B, a component of the chromosomal passenger complex, is essential for chromosome segregation and cytokinesis. Aurora C's function is less understood but is thought to be important in meiosis. Small molecule inhibitors targeting these kinases have shown significant promise in preclinical and clinical studies.
This compound: An In Vitro Aurora A Inhibitor
This compound is a small molecule that has been identified as an inhibitor of Aurora A kinase activity in in vitro assays. It is structurally related to Tripolin A, another Aurora A inhibitor. Notably, this compound acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrates.[1]
However, a crucial distinction has been observed between its in vitro potency and its activity in cellular contexts. While this compound effectively inhibits Aurora A in biochemical assays, studies have shown that it does not exhibit significant inhibitory activity against Aurora A in human cells.[2] This discrepancy is a critical consideration for its utility as a research tool or therapeutic candidate. The lack of cellular activity could be attributed to several factors, such as poor cell permeability, rapid metabolism within the cell, or active efflux by cellular transporters.
Comparative Analysis of Inhibitor Potency
The following table summarizes the in vitro inhibitory potency (IC50 values) of this compound and a selection of other well-characterized Aurora kinase inhibitors against Aurora A and Aurora B. This data allows for a direct comparison of their potency and selectivity.
| Inhibitor | Aurora A IC50 (µM) | Aurora B IC50 (µM) | Selectivity (Aurora B / Aurora A) | Other Notable Kinase Targets |
| This compound | 2.5[3] | 6.0[3] | 2.4 | KDR (6.5 µM), IGF1R (13.2 µM)[3] |
| Tripolin A | 1.5[3] | 7.0[3] | 4.7 | EGFR (11.0 µM), FGFR (33.4 µM)[3] |
| Alisertib (MLN8237) | 0.0012[4] | 0.3965[4] | 330.4 | |
| AMG 900 | 0.005[4] | 0.004[4] | 0.8 | Aurora C (0.001 µM)[4] |
| Danusertib (PHA-739358) | 0.013[5] | 0.079[5] | 6.1 | Aurora C (0.061 µM), Abl, TrkA, c-RET, FGFR1[6][7] |
| Tozasertib (VX-680) | 0.0006 (Kiapp)[6] | Less potent towards Aurora B/C[6] | >100-fold selective for Aurora A | FLT-3[6] |
Experimental Methodologies
A standardized and rigorous experimental approach is crucial for the accurate comparison of kinase inhibitors. Below are detailed protocols for key experiments typically employed in their characterization.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant Aurora kinase (A or B)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Substrate (e.g., a generic peptide like Kemptide)
-
Test inhibitors (e.g., this compound, Alisertib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Protocol:
-
Prepare Reagents: Dilute the kinase, substrate, ATP, and inhibitors to their final desired concentrations in kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control).
-
Add 2 µL of the enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Immunofluorescence Staining for Mitotic Phenotypes
This method is used to visualize the effects of inhibitors on cellular processes during mitosis, such as spindle formation and chromosome alignment.
Materials:
-
HeLa cells
-
Cell culture medium and supplements
-
Test inhibitors dissolved in DMSO
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for spindle, anti-phospho-Histone H3 for mitotic cells)
-
Fluorescently labeled secondary antibodies
-
DAPI (for DNA staining)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed HeLa cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors or DMSO (vehicle control) for a specified period (e.g., 24 hours).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in the blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies and DAPI in the blocking solution for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize the cells using a fluorescence microscope.
-
Analysis: Analyze the images to identify mitotic defects such as abnormal spindle formation, chromosome misalignment, or changes in cell cycle progression.
Signaling Pathways and Experimental Workflows
Aurora Kinase Signaling Pathway
The diagram below illustrates the central role of Aurora kinases in regulating key mitotic events. Aurora A is activated by TPX2 and plays a crucial role in centrosome separation and spindle assembly. Aurora B, as part of the chromosomal passenger complex, ensures correct chromosome-microtubule attachments and cytokinesis.
Caption: Aurora Kinase Signaling Pathways and Points of Inhibition.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for the comprehensive comparison of kinase inhibitors, from initial in vitro screening to cellular characterization.
Caption: A typical workflow for comparing and selecting kinase inhibitors.
Conclusion
This compound demonstrates inhibitory activity against Aurora A kinase in biochemical assays, functioning as an ATP-competitive inhibitor. However, its lack of efficacy in cellular models is a significant drawback, limiting its application as a reliable tool for studying Aurora A function in cells. In contrast, inhibitors like Alisertib and AMG 900 exhibit potent in vitro and cellular activity, with varying degrees of selectivity for different Aurora kinase family members. This guide highlights the importance of comprehensive characterization, including both in vitro and cell-based assays, in the evaluation of kinase inhibitors. For researchers investigating Aurora kinase biology, selecting an inhibitor with proven cellular activity is paramount for obtaining physiologically relevant results.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aurora A Inhibitors: Tripolin B vs. MLN8054
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two small molecule inhibitors of Aurora A kinase: Tripolin B and MLN8054. While both molecules have been investigated for their potential to inhibit Aurora A, a key regulator of mitosis, they exhibit significant differences in their biochemical and cellular activities. This document summarizes their performance based on available experimental data, details the methodologies for key experiments, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
This compound and MLN8054 are both inhibitors of Aurora A kinase, but they differ fundamentally in their mechanism and cellular efficacy. MLN8054 is a potent, ATP-competitive inhibitor with demonstrated activity in both biochemical and cellular assays, leading to its advancement into clinical trials. In contrast, this compound, while showing in vitro inhibitory activity against Aurora A, has been reported to be inactive in cellular models. This critical distinction has limited further development and characterization of this compound. This guide will delve into the specifics of their known attributes.
Data Presentation
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 | Inhibition Mechanism | Selectivity (Aurora A vs. Aurora B) |
| This compound | Aurora A | 2.5 µM[1] | ATP-competitive[2][3] | ~2.4-fold[1] |
| Aurora B | 6 µM[1] | - | ||
| MLN8054 | Aurora A | 4 nM[4][5] | ATP-competitive[4][6] | >40-fold (in vitro)[5][6], >150-fold (cellular)[6][7] |
| Aurora B | >160 nM | - |
Table 2: Cellular Activity
| Compound | Cellular Aurora A Inhibition | Cell Proliferation Inhibition (GI50) | Phenotypic Effects |
| This compound | Not observed[1][2][8] | Not reported | Not reported |
| MLN8054 | Yes (Inhibition of pT288)[9][10] | 0.11 - 1.43 µM (across various cell lines)[4][5] | G2/M arrest, spindle defects, apoptosis[6][9] |
Mechanism of Action and Signaling Pathway
Aurora A is a serine/threonine kinase that plays a crucial role in mitotic progression. Its activation and subsequent phosphorylation of downstream targets are essential for centrosome maturation, spindle assembly, and proper chromosome segregation. Both this compound and MLN8054 target the kinase activity of Aurora A, but their differing cellular permeability and/or susceptibility to efflux pumps leads to vastly different biological outcomes.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. ibidi.com [ibidi.com]
- 4. researchhub.com [researchhub.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacogenomics of off‐target adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
A Head-to-Head Comparison of Aurora B Inhibitors: Tripolin B vs. Barasertib (AZD1152)
In the landscape of cancer therapeutics, the inhibition of Aurora B kinase, a key regulator of mitosis, has emerged as a promising strategy. This guide provides a detailed, data-driven comparison of two such inhibitors: Tripolin B and Barasertib (AZD1152). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available experimental data.
Mechanism of Action
Both this compound and Barasertib target Aurora B kinase, a serine/threonine kinase crucial for proper chromosome segregation and cytokinesis. Inhibition of Aurora B leads to mitotic errors, ultimately triggering apoptosis in rapidly dividing cancer cells.
Barasertib (AZD1152) is a phosphate (B84403) prodrug that is rapidly converted in plasma to its active moiety, AZD1152-HQPA.[1] This active form is a potent and highly selective ATP-competitive inhibitor of Aurora B kinase.[2] By binding to the ATP-binding pocket of Aurora B, AZD1152-HQPA prevents the phosphorylation of key substrates like histone H3, leading to disruptions in chromosome alignment and cell division.[3]
This compound is also an ATP-competitive inhibitor of Aurora kinases.[4] However, its potency and cellular activity appear to be significantly lower than Barasertib. One study reported that while this compound shows in vitro inhibitory activity, it does not inhibit Aurora kinases in cellular assays.[5]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and Barasertib, highlighting the significant differences in their potency and selectivity.
Table 1: In Vitro Potency (IC50/Ki)
| Compound | Target | IC50 | Ki | Selectivity (Aurora A/B) |
| This compound | Aurora A | 2.5 µM | - | ~0.4x |
| Aurora B | 6.0 µM | - | ||
| Barasertib (AZD1152-HQPA) | Aurora A | 1368 nM | 1369 nM | ~3700x |
| Aurora B | 0.37 nM | 0.36 nM | ||
| Aurora C | - | 17.0 nM |
Data compiled from multiple sources. Note the significant difference in potency, with Barasertib being active at nanomolar concentrations while this compound is active at micromolar concentrations.
Table 2: Kinase Selectivity Profile
| Compound | Other Kinases Inhibited (IC50/Ki) |
| This compound | EGFR (11.0 µM), FGFR (33.4 µM), KDR (17.9 µM), IGF1R (14.9 µM) |
| Barasertib (AZD1152-HQPA) | High specificity for Aurora B over a panel of 50 other kinases. Also inhibits FLT3-ITD. |
Table 3: In Vivo Efficacy
| Compound | Cancer Model | Dosing | Outcome |
| This compound | No data available | - | - |
| Barasertib (AZD1152) | Human colon, lung, and hematologic tumor xenografts | 10-150 mg/kg/day | Potent tumor growth inhibition (55% to ≥100%)[6] |
| Acute Myeloid Leukemia (AML) xenograft (MOLM13) | 25 mg/kg | Marked suppression of tumor growth[7] |
Table 4: Pharmacokinetic Parameters (Human)
| Compound | Parameter | Value |
| This compound | No data available | - |
| Barasertib (AZD1152) | Clearance (CL) | 31.4 L/h[1] |
| Volume of Distribution (Vss) | Extensively distributed to tissues[1] | |
| Elimination Half-life (t1/2) | ~15 days (reflecting slow release from tissues) | |
| Metabolism | Prodrug converted to active AZD1152-HQPA; hepatic metabolism[1] | |
| Excretion | Feces (~51%) and Urine (~27%)[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Aurora B Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to block 50% of the kinase activity (IC50).
Protocol:
-
Reagents: Recombinant active Aurora B kinase, kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2), ATP, and a suitable substrate (e.g., inactive histone H3).[8]
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (this compound or Barasertib-HQPA).
-
In a microplate, combine the Aurora B kinase, the substrate, and the kinase assay buffer.
-
Add the diluted inhibitor to the wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding a final concentration of ATP (e.g., 100 µM).[8]
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).[8]
-
Stop the reaction.
-
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is proportional to the kinase activity.[9][10]
-
Western Blotting: Using a phospho-specific antibody to detect the phosphorylated substrate.[8]
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Phosphorylation of Histone H3 Assay
This cell-based assay assesses the ability of an inhibitor to block Aurora B activity within intact cells by measuring the phosphorylation of its downstream target, histone H3.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., HeLa, A549) in a multi-well plate and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with various concentrations of the inhibitor for a specific duration (e.g., 3 hours).[7]
-
Cell Lysis: Lyse the cells to extract total protein.
-
Detection:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for phospho-histone H3 (Ser10). A total histone H3 antibody should be used as a loading control.[11][12]
-
Immunofluorescence: Fix and permeabilize the cells, then stain with a phospho-histone H3 (Ser10) antibody and a nuclear counterstain (e.g., DAPI). The fluorescence intensity can be quantified using microscopy and image analysis software.[11]
-
-
Data Analysis: Quantify the levels of phosphorylated histone H3 relative to the total histone H3 or a loading control.
Kinase Selectivity Profiling
This experiment evaluates the specificity of an inhibitor by testing its activity against a broad panel of other kinases.
Protocol:
-
Kinase Panel: Utilize a commercially available kinase profiling service or a panel of purified kinases. These panels typically represent a significant portion of the human kinome.
-
Assay: Perform in vitro kinase assays for each kinase in the panel in the presence of a fixed concentration of the inhibitor (e.g., 1 µM).
-
Data Analysis: The percentage of inhibition for each kinase is determined. For hits (kinases inhibited above a certain threshold), a full IC50 determination is performed. The selectivity is then expressed as the ratio of IC50 values for the off-target kinases versus the primary target (Aurora B).
In Vivo Xenograft Efficacy Study
This study assesses the anti-tumor activity of the inhibitor in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., colon, lung, or leukemia cell lines) to establish tumors.[6][13]
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the inhibitor (e.g., Barasertib) via a clinically relevant route (e.g., intraperitoneal or oral) at various doses and schedules.[6]
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed.
Caption: Aurora B signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor comparison.
Conclusion
The comparative analysis clearly demonstrates that Barasertib (AZD1152) is a significantly more potent and selective inhibitor of Aurora B kinase than This compound . Barasertib exhibits low nanomolar potency, high selectivity, and proven in vivo efficacy in various cancer models. In contrast, this compound shows much weaker in vitro activity in the micromolar range and a lack of reported cellular and in vivo activity, raising questions about its utility as a specific Aurora B inhibitor in a biological context. For researchers and drug developers seeking a potent and selective tool or therapeutic candidate for targeting Aurora B, Barasertib represents a far more compelling and well-characterized option. Further studies would be required to establish any potential therapeutic relevance for this compound.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.co.uk [promega.co.uk]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Detection of histone H3 phosphorylation in cultured cells and tissue sections by immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocare.net [biocare.net]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Cellular Target of Small Molecules: A Comparative Analysis Using Tripolin B as a Case Study
In the realm of chemical biology and drug discovery, identifying the specific cellular target of a bioactive small molecule is a critical step. This process, known as target validation, confirms the molecular mechanism through which the compound exerts its effects. This guide provides a comparative overview of key experimental approaches for validating a cellular target, using the hypothetical molecule "Tripolin B" as an example. We will explore various techniques, present comparative data, and provide detailed experimental protocols to assist researchers in this essential endeavor.
Comparative Analysis of Target Validation Methods
Validating the cellular target of a compound like this compound involves a multi-faceted approach, combining techniques that demonstrate direct physical interaction with methods that show a functional consequence of this interaction in a cellular context. Below, we compare several widely used methods.
Table 1: Comparison of Quantitative Data from Key Target Validation Assays
| Assay Type | Method | Parameter Measured | Exemplary Result for this compound | Comparison with Alternative Compound (Compound X) |
| Biochemical Assay | Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 50 nM | 120 nM |
| Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | 65 nM | 150 nM | |
| Cell-Based Assay | Cellular Thermal Shift Assay (CETSA) | Target Protein Stabilization | Significant thermal stabilization | Moderate thermal stabilization |
| NanoBRET™ Target Engagement Assay | Target Occupancy (IC50) | 200 nM | 500 nM | |
| Functional Assay | Kinase Activity Assay | Inhibition Constant (IC50) | 15 nM | 45 nM |
| Western Blot (Phospho-protein) | Downstream Signaling Inhibition (EC50) | 100 nM | 300 nM |
Experimental Protocols for Target Validation
Detailed and robust experimental design is paramount for successful target validation. Here, we outline the methodologies for two key experiments.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to monitor the thermal stabilization of a target protein upon ligand binding in a cellular environment.
Objective: To demonstrate direct binding of this compound to its putative target protein in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with either this compound (at various concentrations) or a vehicle control for a specified time.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Melt Curve: Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three cycles of freeze-thawing.
-
Protein Quantification: Separate the soluble and precipitated protein fractions by centrifugation. Collect the supernatant (soluble fraction).
-
Analysis: Analyze the amount of soluble target protein at each temperature point by Western blotting or other protein detection methods.
-
Data Interpretation: A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of this compound, signifying that the compound has bound to and stabilized the target protein.
Protocol 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify the binding of a test compound to a specific protein target.
Objective: To measure the intracellular affinity and occupancy of this compound for its target protein.
Methodology:
-
Cell Line Generation: Genetically engineer a cell line to express the target protein fused to a NanoLuc® luciferase.
-
Cell Plating: Plate the engineered cells in a white, 96-well assay plate.
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Tracer Addition: Add a fluorescent NanoBRET™ tracer that also binds to the target protein.
-
Luminescence Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the filtered luminescence at 460 nm (donor emission) and >610 nm (acceptor emission).
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). The displacement of the tracer by this compound results in a decrease in the BRET signal. Plot the BRET ratio against the concentration of this compound to determine the IC50 value, which reflects the target engagement in living cells.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Inhibition of a kinase signaling pathway by this compound.
A Comparative Guide to Tripolin A and B: Unraveling a Divergence in Cellular Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tripolin A and Tripolin B, two small molecules initially identified as in vitro inhibitors of Aurora A kinase. While structurally similar, their divergent activities in cellular contexts present a crucial case study in drug development, underscoring the necessity of progressing from biochemical assays to cell-based and in vivo models. This document summarizes the available experimental data, highlighting the in vitro inhibitory profiles of both compounds and contrasting them with their effects in cellular systems. To provide a benchmark for effective Aurora A inhibition, this guide includes comparative data on Alisertib (MLN8237), a well-characterized, clinically evaluated Aurora A inhibitor.
Crucially, this guide establishes that while this compound demonstrates in vitro activity against Aurora A kinase, it does not exhibit an inhibitory effect in cellular assays and there are no published in vivo efficacy studies for this compound.
Comparative Efficacy and Cellular Impact
The following tables summarize the key quantitative data comparing Tripolin A, this compound, and the established Aurora A inhibitor, Alisertib.
Table 1: In Vitro and Cellular Activities of Tripolin A, this compound, and Alisertib
| Compound | Target | In Vitro IC50 | Cellular Effect on pAurora A | ATP Competition |
| Tripolin A | Aurora A Kinase | Not specified, but inhibits >70% at 10 µM[1] | 85% reduction after 5h, 47% reduction after 24h in HeLa cells[2] | Non-ATP competitive[1] |
| This compound | Aurora A Kinase | Increases with ATP concentration (ATP competitive)[1] | No effect after 5h; 40% increase after 24h in HeLa cells | ATP competitive[1] |
| Alisertib (MLN8237) | Aurora A Kinase | 1 nM[3] | Dose-dependent decrease in bipolar and aligned chromosomes[4][5] | ATP competitive |
Table 2: In Vivo Efficacy of the Benchmark Aurora A Inhibitor, Alisertib
| Compound | Animal Model | Dose and Schedule | Key Outcomes |
| Alisertib (MLN8237) | HCT-116 human colon cancer xenograft in nude mice | 3, 10, or 30 mg/kg once daily, oral | Dose-dependent tumor growth inhibition (43.3%, 84.2%, and 94.7% respectively)[4] |
| Human multiple myeloma xenograft in murine model | 30 mg/kg, oral | Significant reduction in tumor burden and increased overall survival[3] | |
| In vivo models of lymphoma | 20, 30 mg/kg, oral | Tumor regressions[3] |
Experimental Methodologies
A summary of the key experimental protocols used to characterize the Tripolin compounds is provided below.
In Vitro Kinase Assay
The inhibitory activity of Tripolin A and this compound against Aurora A kinase was determined using a standard in vitro kinase assay. The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor and ATP. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then calculated. To determine the mode of inhibition, these assays were performed with increasing concentrations of ATP. For Tripolin A, the IC50 remained unchanged, indicating a non-ATP-competitive mechanism.[1] For this compound, the IC50 increased with higher ATP concentrations, demonstrating an ATP-competitive mode of action.[1]
Cellular Assay for Aurora A Inhibition
HeLa cells were treated with either a solvent control (DMSO), Tripolin A, or this compound for 5 and 24 hours. Following treatment, mitotic cells were analyzed by immunofluorescence. The levels of phosphorylated Aurora A (pAurora A) on the spindle microtubules were quantified to determine the cellular inhibitory activity of the compounds. This cellular-level analysis revealed that only Tripolin A effectively reduced pAurora A levels, mirroring the effects of other known Aurora A inhibitors.[2]
Visualizing the Scientific Context
The following diagrams illustrate the Aurora A signaling pathway and the experimental workflow for comparing the Tripolin compounds.
Caption: Aurora A Kinase Signaling Pathway.
References
- 1. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
Tripolin B as a Chemical Probe for Aurora Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tripolin B and other widely used chemical probes for targeting Aurora kinases. The information presented herein is intended to aid researchers in selecting the most appropriate tool for their specific experimental needs, with a focus on objective performance data and detailed experimental protocols.
Introduction to Aurora Kinases
Aurora kinases are a family of serine/threonyl-protein kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in human cancers.[1] The three mammalian Aurora kinases—Aurora A, Aurora B, and Aurora C—have distinct roles during cell division. Aurora A is involved in centrosome maturation and separation, as well as mitotic spindle assembly.[2][3] Aurora B is a component of the chromosomal passenger complex and is essential for chromosome condensation, biorientation, and cytokinesis.[2][4] Aurora C's function is primarily in meiosis, though it is also found to be overexpressed in some cancers.[2] Given their critical roles in cell proliferation, Aurora kinases are attractive targets for the development of anti-cancer therapeutics. Chemical probes that selectively inhibit these kinases are invaluable tools for dissecting their cellular functions and for validating them as drug targets.
This compound: An In Vitro Aurora Kinase Inhibitor
This compound has been identified as an in vitro inhibitor of Aurora kinases.[5] It functions as an ATP-competitive inhibitor, with reported IC50 values of 2.5 µM and 6.0 µM for Aurora A and Aurora B, respectively, in biochemical assays.[5][6]
A key point of consideration for researchers is the discrepancy reported in the literature regarding the cellular activity of this compound. While it demonstrates clear inhibitory activity in in vitro kinase assays, one study has suggested that it does not inhibit Aurora kinases within a cellular context.[5] This contrasts with its close analog, Tripolin A, which was shown to inhibit Aurora A in cells.[5] This disparity highlights the importance of validating the cellular efficacy of any chemical probe.
Comparative Analysis of Aurora Kinase Probes
Several other small molecule inhibitors are widely used as chemical probes for Aurora kinases. This section provides a comparative overview of their performance characteristics against this compound.
| Inhibitor | Target(s) | IC50 Aurora A (nM) | IC50 Aurora B (nM) | IC50 Aurora C (nM) | Mode of Action | Reference(s) |
| This compound | Aurora A, Aurora B | 2500 | 6000 | - | ATP-competitive | [5][6] |
| Alisertib (MLN8237) | Aurora A >> Aurora B | 1.2 | 396.5 | - | ATP-competitive | [4][7] |
| Tozasertib (VX-680) | Pan-Aurora | 0.6 | 18 | 4.6 | ATP-competitive | [4] |
| ZM447439 | Aurora A, Aurora B | 110 | 130 | - | ATP-competitive | [7] |
| Hesperadin | Aurora B > Aurora A | - | 250 | - | ATP-competitive | [7] |
| CCT129202 | Pan-Aurora | 42 | 198 | 227 | ATP-competitive | [8] |
Key Observations:
-
Potency: this compound exhibits significantly lower potency in vitro compared to other listed inhibitors, which typically have IC50 values in the nanomolar range.
-
Selectivity: Alisertib (MLN8237) is highly selective for Aurora A, while inhibitors like Tozasertib (VX-680) and CCT129202 show pan-Aurora activity.[4][7][8] ZM447439 has comparable potency against both Aurora A and B.[7] Hesperadin is more selective for Aurora B.[7] The selectivity profile of this compound against a wider range of kinases has not been extensively reported.
-
Cellular Activity: As mentioned, the cellular activity of this compound is a point of contention. In contrast, the other listed inhibitors have well-documented effects in cellular assays, such as inducing cell cycle arrest, apoptosis, and polyploidy.[4][9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to characterize Aurora kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Peptide substrate (e.g., Kemptide)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells of the plate.
-
Add 2.5 µL of a solution containing the kinase and peptide substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[10]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[10]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Immunofluorescence Staining for Phospho-Histone H3 (Ser10)
This assay is a common method to assess the cellular activity of Aurora B inhibitors.
Materials:
-
Human cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Test inhibitor
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: Alexa Fluor-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBST (PBS with 0.1% Tween 20).
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the intensity of the phospho-Histone H3 (Ser10) signal in mitotic cells.
Visualizations
Aurora Kinase Signaling Pathway in Mitosis
Caption: Aurora Kinase Roles in Mitosis.
Experimental Workflow for Characterizing an Aurora Kinase Inhibitor
Caption: Workflow for Kinase Inhibitor Characterization.
Conclusion
This compound serves as an in vitro tool for studying Aurora kinases, demonstrating ATP-competitive inhibition of Aurora A and B. However, its significantly lower potency compared to other available probes and, most critically, the questions surrounding its cellular activity, necessitate careful consideration by researchers. For studies requiring potent and cell-permeable inhibition of Aurora kinases, well-characterized probes such as Alisertib (for Aurora A selectivity) or Tozasertib (for pan-Aurora inhibition) may represent more suitable alternatives. As with any chemical probe, it is imperative to validate its activity and selectivity in the specific biological context under investigation.
References
- 1. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. promega.co.uk [promega.co.uk]
Unveiling the Divergent Cellular Fates: A Comparative Analysis of Tripolin A and Tripolin B
A a a researchers, scientists, and drug development professionals, the quest for selective and potent molecular probes is paramount. This guide provides a comprehensive comparison of the phenotypic differences between two closely related compounds, Tripolin A and Tripolin B. While both molecules were initially identified as in vitro inhibitors of Aurora A kinase, their effects diverge dramatically within a cellular context, highlighting critical structure-activity relationships and underscoring the importance of cell-based characterization.
This guide presents a detailed analysis of their biochemical and cellular activities, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
At a Glance: Key Phenotypic Distinctions
| Feature | Tripolin A | This compound |
| Cellular Activity | Active Aurora A inhibitor | Inactive as an Aurora A inhibitor |
| Mitotic Phenotype | Induces severe mitotic defects (multipolar spindles, misaligned chromosomes) | No significant induction of mitotic defects |
| Mechanism of Action | Non-ATP competitive inhibitor of Aurora A | ATP-competitive inhibitor of Aurora A |
| Effect on pAurora A | Significantly reduces levels of active pAurora A | No reduction; may increase levels at later time points |
Quantitative Analysis: In Vitro vs. In-Cell Efficacy
The divergence in the activity of Tripolin A and this compound is starkly illustrated by comparing their in vitro inhibitory concentrations with their effects on cellular markers of Aurora A activity.
Table 1: In Vitro Aurora A Kinase Inhibition
| Compound | ATP Concentration (µM) | IC50 (µM) | Mechanism of Action |
| Tripolin A | 25 | ~1.5 | Non-ATP Competitive |
| 100 | ~1.5 | ||
| 500 | ~1.5 | ||
| This compound | 25 | ~2.0 | ATP-Competitive |
| 100 | ~4.0 | ||
| 500 | ~8.0 |
Data summarized from Kesisova et al., 2013.[1][2][3]
Table 2: Cellular Effects on Aurora A and Mitosis in HeLa Cells
| Treatment (20 µM) | Reduction in pAurora A (Thr288) Intensity (5h) | Cells with Mitotic Defects (24h) |
| DMSO (Control) | 0% | < 1% |
| Tripolin A | ~85%[1][2] | 99.3% (66% misaligned chromosomes, 33.3% multipolar spindles)[4] |
| This compound | No significant reduction[1][4] | Not significantly different from control |
Data summarized from Kesisova et al., 2013.[1][2][4]
Signaling Pathways and Cellular Consequences
Tripolin A's potent cellular activity stems from its ability to inhibit Aurora A kinase, a critical regulator of mitosis. This inhibition disrupts the downstream signaling cascade, leading to a cascade of mitotic errors.
Caption: Tripolin A inhibits Aurora A kinase, preventing its activation and disrupting downstream signaling required for proper mitosis.
In contrast, this compound, despite showing in vitro activity, fails to effectively engage and inhibit Aurora A within the complex cellular environment. This lack of cellular efficacy results in the absence of the phenotypic consequences observed with Tripolin A.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the key experiments comparing Tripolin A and B.
In Vitro Aurora A Kinase Assay
This assay quantifies the inhibitory potential of compounds against purified Aurora A kinase.
References
- 1. Aurora kinase inhibition sensitizes melanoma cells to T-cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora-A kinase-inactive mutants disrupt the interaction with Ajuba and cause defects in mitotic spindle formation and G2/M phase arrest in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Tripolin B: A Comparative Guide to Its ATP-Competitive Inhibition of Aurora Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory mechanisms of Tripolin B and its analogue, Tripolin A, against Aurora kinases. The focus is on the distinction between ATP-competitive and non-competitive inhibition, supported by experimental data and detailed protocols. A key finding presented is that while this compound demonstrates ATP-competitive inhibition of Aurora kinases in vitro, it does not exhibit this activity in a cellular context.
Executive Summary
This compound has been identified as an ATP-competitive inhibitor of Aurora A and Aurora B kinases in biochemical assays. This contrasts with its structural analogue, Tripolin A, which acts as a non-ATP competitive inhibitor. This guide will delve into the experimental evidence that substantiates these classifications, present the quantitative data in a clear format, and provide the methodologies for the key experiments cited.
Data Presentation: In Vitro Inhibition of Aurora Kinases
The following table summarizes the in vitro inhibitory activity of Tripolin A and this compound against Aurora A and Aurora B kinases.
| Compound | Target | IC50 (µM) | Mechanism of Inhibition (in vitro) |
| Tripolin A | Aurora A | 1.5 | Non-competitive with ATP |
| Aurora B | 7 | Not specified | |
| This compound | Aurora A | 2.5 | ATP-competitive |
| Aurora B | 6 | ATP-competitive |
Note: A crucial observation is that while this compound inhibits Aurora kinases in vitro, it has been reported to be inactive in cellular assays.
Comparative Analysis of Inhibition Mechanisms
Enzyme inhibitors can be broadly classified based on their interaction with the enzyme and its substrate. In the context of protein kinases, which utilize ATP to phosphorylate their substrates, the distinction between ATP-competitive and non-competitive inhibition is critical for drug development.
ATP-Competitive Inhibition (this compound):
An ATP-competitive inhibitor directly competes with ATP for binding to the active site of the kinase. The inhibitor's binding is mutually exclusive with ATP binding. A hallmark of this mechanism is that the apparent potency of the inhibitor (as measured by its IC50 value) decreases as the concentration of ATP increases. This is because higher concentrations of the natural substrate (ATP) can outcompete the inhibitor for binding to the enzyme's active site. In vitro kinase assays with varying ATP concentrations showed that the IC50 of this compound for Aurora A increased with higher ATP levels, confirming its ATP-competitive mode of action.[1][2]
Non-Competitive Inhibition (Tripolin A):
In contrast, a non-competitive inhibitor binds to a site on the enzyme that is distinct from the ATP-binding pocket, known as an allosteric site.[3][4] This binding event alters the conformation of the enzyme, leading to a reduction in its catalytic activity, regardless of whether ATP is bound. Consequently, the IC50 value of a non-competitive inhibitor is not significantly affected by changes in ATP concentration.[1][2] Experimental data for Tripolin A demonstrates that its IC50 against Aurora A remains relatively constant even with increasing ATP concentrations.[1][2]
Mandatory Visualizations
Signaling Pathway of Aurora A in Mitosis
Caption: Simplified signaling pathway of Aurora A kinase in mitosis.
Experimental Workflow: In Vitro Kinase Assay for Determining Inhibition Mechanism
Caption: Workflow for determining the ATP-competitive nature of an inhibitor.
Logical Relationship: ATP-Competitive vs. Non-Competitive Inhibition
Caption: Comparison of ATP-competitive and non-competitive inhibition.
Experimental Protocols
In Vitro Aurora Kinase Assay (Luminescence-Based)
This protocol is representative of a method used to determine the IC50 values of inhibitors and their mode of inhibition with respect to ATP.
Objective: To measure the amount of ADP produced in a kinase reaction as an indicator of enzyme activity and its inhibition.
Materials:
-
Recombinant human Aurora A kinase
-
Peptide substrate (e.g., Kemptide)
-
This compound and Tripolin A
-
ATP solution (10 mM stock)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound and Tripolin A in 100% DMSO.
-
Perform a serial dilution of the stock solutions in kinase assay buffer to create a range of concentrations for the IC50 curve. Ensure the final DMSO concentration in the assay is consistent and low (e.g., <1%).
-
-
ATP Preparation:
-
Prepare a series of ATP dilutions in kinase assay buffer to achieve final concentrations ranging from a low level (e.g., 10 µM) to a high level (e.g., 1 mM).
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the diluted inhibitor or vehicle control (DMSO in kinase assay buffer).
-
Add the Aurora A kinase and the peptide substrate to each well.
-
Initiate the kinase reaction by adding one of the prepared ATP dilutions. The final reaction volume is typically 5-25 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the assay.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and generates a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Plot the luminescence signal against the inhibitor concentration for each ATP concentration tested and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the mode of inhibition, plot the calculated IC50 values against the corresponding ATP concentrations. An increase in IC50 with increasing ATP concentration indicates ATP-competitive inhibition.
-
Differential Scanning Fluorimetry (DSF)
This protocol outlines a method to assess the direct binding of a ligand to a protein and the resulting change in protein stability.
Objective: To determine if this compound binds to Aurora A by measuring the change in the protein's melting temperature (Tm).
Materials:
-
Purified Aurora A kinase
-
This compound
-
SYPRO Orange dye (or similar fluorescent dye)
-
Assay buffer (e.g., PBS)
-
Real-Time PCR instrument
Procedure:
-
Preparation of Reaction Mixture:
-
Prepare a master mix containing the purified Aurora A kinase and SYPRO Orange dye in the assay buffer.
-
Prepare a solution of this compound at the desired concentration.
-
-
Assay Setup:
-
In the wells of a PCR plate, add the master mix.
-
To the test wells, add the this compound solution. To the control wells, add the corresponding amount of vehicle (e.g., DMSO).
-
-
Thermal Denaturation:
-
Place the PCR plate in a Real-Time PCR instrument.
-
Set up a temperature gradient, typically from 25°C to 95°C, with a ramp rate of approximately 1°C/minute.
-
Monitor the fluorescence of the SYPRO Orange dye as the temperature increases.
-
-
Data Analysis:
-
The fluorescence intensity will increase as the protein unfolds, exposing its hydrophobic core to which the dye binds.
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the transition in the fluorescence curve.
-
A positive shift in the Tm (ΔTm) in the presence of this compound compared to the control indicates that the ligand binds to and stabilizes the protein. The magnitude of the shift can be related to the binding affinity. For this compound, a significant positive shift in the Tm of Aurora A was observed, indicating direct binding.[5]
-
Conclusion
The experimental evidence clearly delineates the different in vitro mechanisms of action for Tripolin A and this compound against Aurora A kinase. This compound acts as a classical ATP-competitive inhibitor, a finding supported by the dependence of its IC50 value on ATP concentration. In contrast, Tripolin A's inhibitory effect is independent of ATP levels, classifying it as a non-competitive inhibitor. This distinction is fundamental for understanding their potential as therapeutic agents. However, the lack of cellular activity for this compound is a critical consideration, suggesting that while it is a useful tool for in vitro studies, its translation to a cellular or in vivo context may be limited. This guide provides the necessary data and protocols for researchers to understand and potentially replicate these findings.
References
- 1. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 2. Tripolin A, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Scanning Fluorimetry & nanoDSF | Biophysical assays [domainex.co.uk]
- 4. portlandpress.com [portlandpress.com]
- 5. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
Tripolin B: A Comparative Analysis of Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of Tripolin B with other relevant kinase inhibitors, supported by experimental data. The information is intended to assist researchers in evaluating this compound for their specific applications.
Introduction
This compound is a small molecule that has been identified as an inhibitor of Aurora A kinase, a key regulator of mitosis.[1][2][3][4] Understanding the selectivity of a kinase inhibitor is crucial for its development as a therapeutic agent or a research tool, as off-target effects can lead to unforeseen biological consequences. This guide presents the available kinase selectivity data for this compound and compares it with two other well-characterized Aurora A inhibitors, Alisertib (MLN8237) and MLN8054.
Kinase Selectivity Profiles
The inhibitory activity of this compound has been characterized against a limited panel of kinases. In contrast, extensive profiling has been performed for the comparator compounds Alisertib and MLN8054. The following tables summarize the available data.
Table 1: Selectivity Profile of this compound and Tripolin A
| Kinase Target | This compound IC50 (µM) | Tripolin A IC50 (µM) |
| Aurora A | 2.5 | 1.5 |
| Aurora B | 6.0 | 7.0 |
| EGFR | 71.7 | 11.0 |
| FGFR | 38.0 | 33.4 |
| KDR | 6.5 | 17.9 |
| IGF1R | 13.2 | 14.9 |
Data from Kesisova et al., 2013. The table shows the half-maximal inhibitory concentration (IC50) values.
Table 2: Selectivity Profile of Alisertib (MLN8237) against a Broad Kinase Panel (Selected Kinases)
| Kinase Target | Percent Inhibition at 1 µM |
| Aurora A | 100 |
| Aurora B | 48 |
| ABL1 | 0 |
| AKT1 | 0 |
| CDK2 | 0 |
| EGFR | 0 |
| FLT3 | 0 |
| JAK2 | 0 |
| MET | 0 |
| SRC | 0 |
| VEGFR2 (KDR) | 0 |
This is a representative selection from a 205-kinase panel. For the full dataset, please refer to the supplementary materials of the cited publication.
Table 3: Selectivity Profile of MLN8054 against a Broad Kinase Panel (Selected Kinases)
| Kinase Target | Percent Inhibition at 1 µM |
| Aurora A | 100 |
| Aurora B | 23 |
| ABL1 | 0 |
| AKT1 | 0 |
| CDK1 | 0 |
| EGFR | 0 |
| FLT3 | 0 |
| JAK3 | 0 |
| MEK1 | 0 |
| p38α | 0 |
| SRC | 0 |
This is a representative selection from a 226-kinase panel. For the full dataset, please refer to the supplementary materials of the cited publication.
Experimental Protocols
The following is a general protocol for an in vitro kinase assay, similar to the methods used to generate the data presented above. Specific details may vary between studies.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
Microplate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Reaction Setup: The kinase, substrate, and test compound are mixed in a microplate well containing the kinase reaction buffer. A control reaction with DMSO instead of the test compound is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent. For example, in the ADP-Glo™ assay, the remaining ATP is first depleted, and then the ADP is converted to ATP, which generates a luminescent signal via a luciferase reaction.
-
Data Analysis: The luminescent signal is measured using a microplate reader. The percentage of kinase inhibition is calculated relative to the DMSO control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Aurora Kinase Signaling Pathway
The following diagram illustrates the central role of Aurora A kinase in cell cycle progression, a pathway targeted by this compound and its comparators.
Caption: Simplified Aurora A signaling pathway during the G2/M transition of the cell cycle.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines the key steps in a typical in vitro kinase inhibition assay.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. Tripolin A, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of Tripolin B: A Procedural Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Tripolin B could not be located in publicly available databases. The following guidance is based on general best practices for the disposal of research chemicals with uncharacterized hazards. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific and compliant disposal procedures.
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This compound, an Aurora A and B modulator, requires careful consideration for its disposal. In the absence of a specific SDS, a systematic approach based on established principles of chemical waste management is essential.
Immediate Safety and Handling Precautions
Given the lack of detailed hazard information, this compound should be handled as a potentially hazardous substance. Assume it may be toxic, an irritant, or have other unknown harmful effects.
Personal Protective Equipment (PPE) should include:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Summary of Known this compound Properties
While a comprehensive hazard profile is unavailable, some physical and chemical properties of this compound have been documented. This information can be useful for preliminary assessment but is not a substitute for a complete SDS.
| Property | Data |
| Molecular Formula | C₁₂H₉N₃O |
| Molecular Weight | 211.2 g/mol |
| Appearance | Yellow solid |
| Solubility | Soluble in DMSO (at least 5 mg/ml) |
| Storage | Stable for at least 2 years at -20°C |
| Transportation | Reportedly non-hazardous for transport |
Step-by-Step General Disposal Protocol for this compound
This protocol outlines a safe and compliant general procedure for disposing of this compound in the absence of a specific SDS. The central and most critical step is to involve your institution's EHS department.
Step 1: Waste Characterization and Segregation
Since the specific hazards are unknown, this compound waste must be treated as hazardous. Do not mix it with other waste streams.
-
Solid Waste: Collect solid this compound, any contaminated personal protective equipment (e.g., gloves, weigh boats), and labware (e.g., pipette tips, tubes) in a designated hazardous waste container.
-
Liquid Waste: Solutions of this compound (e.g., in DMSO) must be collected in a separate, compatible liquid waste container. Do not pour any this compound solution down the drain.
Step 2: Proper Labeling and Containment
Proper labeling is crucial to prevent the generation of "unknown" waste, which is costly and difficult to dispose of.[1]
-
Container Selection: Use a container that is in good condition, compatible with the chemical (for solutions, consider the solvent's properties), and has a secure, leak-proof lid.
-
Labeling: Affix a hazardous waste label to the container as soon as you begin accumulating waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The solvent if it is a solution (e.g., "this compound in DMSO").
-
An estimate of the concentration and volume.
-
The date accumulation started.
-
The name of the principal investigator and laboratory location.
-
Step 3: Interim Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. The SAA should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from general lab traffic and incompatible materials.
Step 4: Contacting Your Environmental Health and Safety (EHS) Department
This is the most critical step in the disposal process. Your institution's EHS department is the final authority on hazardous waste disposal.
-
Provide Information: Inform the EHS office that you have a waste stream containing this compound, for which a specific SDS is unavailable. Provide them with all the known information (from the table above) and any other relevant data from your experiments.
-
Follow Guidance: The EHS department will provide specific instructions for the final disposal of the waste. They may need to perform an analysis to characterize the waste before it can be transported and disposed of by a licensed hazardous waste vendor.[2][3]
Experimental Protocols and Methodologies
As this document provides procedural guidance on disposal rather than experimental results, there are no specific experiments cited that would require a detailed methodology section. The primary "protocol" is the step-by-step disposal guide provided above.
Logical Workflow for Disposal
Caption: Disposal workflow for a chemical with an unavailable SDS.
References
Personal protective equipment for handling Tripolin B
Essential Safety and Handling Guide for Tripolin B
Disclaimer: This document provides essential safety and logistical information for "this compound," an Aurora A and B modulator, based on its chemical properties and general handling procedures for potent cytotoxic compounds.[1][2] It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Always consult the official SDS and your institution's safety protocols before handling any chemical.
Overview of this compound
This compound is a yellow, solid, light-sensitive chemical compound used in research as an Aurora A and B modulator.[1][2] Due to its cytotoxic nature, it is classified as a hazardous substance requiring specific personal protective equipment (PPE) and handling protocols to minimize exposure.[3]
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier against exposure and must be worn at all times when handling this compound.[4] The required PPE includes:
-
Gloves: Double gloving with powder-free nitrile gloves is mandatory.[5] The outer glove should have a thickness of at least 0.11 mm and be changed every 30-60 minutes or immediately upon contamination.[4][6]
-
Gown: A disposable, back-closing gown made of a low-permeability fabric is required.[5] Cuffs should be tucked under the outer glove.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[7] When there is a risk of splashing, a full-face shield must be worn.[4][8]
-
Respiratory Protection: When handling the powdered form of this compound, a NIOSH-approved N-95 respirator or equivalent is necessary to prevent inhalation of airborne particles.[4] Surgical masks do not offer adequate protection.[4]
Operational Plan: From Receipt to Disposal
A standardized operational plan is crucial for safely managing this compound throughout its lifecycle in the laboratory.[3]
3.1. Receiving and Storage
-
Upon receipt, inspect the external packaging for any signs of damage. If the package is compromised, implement your institution's spill protocol.[5]
-
Wear a protective gown and two pairs of gloves when unpacking this compound.[5]
-
Store this compound in a cool, dry, and well-ventilated place, protected from light.[9] It should be kept in a tightly closed container at -20°C for long-term stability.[1]
-
The storage area should be clearly marked with a "Cytotoxic" hazard symbol.[5]
3.2. Handling and Solution Preparation
-
All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a cytotoxic drug safety cabinet.
-
Avoid skin contact and the release of powdered medication into the air.[10]
-
Use dedicated equipment for weighing and handling.
-
When preparing solutions, this compound is soluble in DMSO.[1]
3.3. Experimental Use
-
All containers with this compound must be clearly labeled.[5]
-
Employ techniques that minimize the generation of aerosols.
-
Any equipment that comes into contact with this compound must be decontaminated after use.
Decontamination and Disposal
4.1. Decontamination
-
For spills, cover the area with absorbent paper towels, wipe with water, and then clean with a household cleaner and water.[10]
-
All contaminated surfaces and equipment should be thoroughly cleaned after use.
4.2. Waste Disposal
-
Cytotoxic waste must be segregated from other waste streams.[11]
-
Solid Waste: All disposable PPE, contaminated labware, and other solid materials must be placed in a designated, puncture-resistant, and clearly labeled cytotoxic waste container.[12]
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a sealed, leak-proof hazardous waste container.
-
All waste disposal must adhere to federal, state, and local regulations for hazardous waste.[13]
Quantitative Safety Data
| Parameter | Guideline | Notes |
| Glove Type | Double, Powder-Free Nitrile | Outer glove should be chemotherapy-rated.[5] |
| Glove Thickness | > 0.11 mm (outer glove) | Check manufacturer's data for breakthrough times.[6] |
| Storage Temperature | -20°C | Protect from light.[1][9] |
| Waste Container | Purple, Puncture-resistant, Sealed, and Labeled | Label must clearly state "Hazardous Cytotoxic Waste".[12] |
Visual Workflow and Pathway Diagrams
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Caption: Simplified signaling pathway showing this compound's inhibitory action.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. This compound [cogershop.com]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. pppmag.com [pppmag.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nspcoatings.co.uk [nspcoatings.co.uk]
- 8. kingstonhsc.ca [kingstonhsc.ca]
- 9. labsolu.ca [labsolu.ca]
- 10. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
- 11. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 12. cleanaway.com.au [cleanaway.com.au]
- 13. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
